molecular formula C12H9BrO3 B3071893 Methyl 7-bromo-3-hydroxy-2-naphthoate CAS No. 10155-36-9

Methyl 7-bromo-3-hydroxy-2-naphthoate

Cat. No.: B3071893
CAS No.: 10155-36-9
M. Wt: 281.1 g/mol
InChI Key: YWEVJUKTZWCTQQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS 10155-36-9) is a halogenated naphthoic acid ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a bromine atom and a hydroxyl group on a naphthalene ring system, a structure that is frequently explored as a core scaffold for developing pharmacologically active molecules . The specific substitution pattern makes it a versatile building block for further structural elaboration through various cross-coupling reactions and functional group transformations . This compound is of significant interest in neuroscience research, particularly in the study of N-Methyl-D-Aspartate (NMDA) receptors . Derivatives of 2-naphthoic acid have been extensively investigated as positive and negative allosteric modulators of NMDA receptors, which are critical targets for understanding and treating neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain . As such, this compound is a key precursor in structure-activity relationship (SAR) studies aimed at developing novel neuromodulatory tools and potential therapeutic leads . The compound must be used exclusively by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEVJUKTZWCTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 7-bromo-3-hydroxy-2-naphthoate: A Technical Guide on Synthesis, Properties, and Neuropharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-3-hydroxy-2-naphthoate is a highly versatile aromatic building block widely utilized in chemical biology and drug discovery. Characterized by its rigid naphthoic acid core, this compound serves as a critical intermediate in the synthesis of unnatural amino acids (UAAs) for protein labeling and the development of allosteric modulators targeting the N-methyl-D-aspartate (NMDA) receptor [1][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility in neuropharmacology, and a self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic synthesis and biological assays. The presence of the bromine atom at the 7-position introduces a heavy halogen that significantly alters the molecule's lipophilicity and serves as a prime handle for palladium-catalyzed cross-coupling reactions.

PropertyValue
IUPAC Name This compound
CAS Number 10155-36-9
Molecular Formula C12H9BrO3
Molecular Weight 281.10 g/mol
SMILES O=C(OC)C1=C(O)C=C2C=CC(Br)=CC2=C1
Appearance Yellow to off-white solid
Solubility Soluble in Methanol, DMSO, DMF; Insoluble in Water

Data synthesized from authoritative chemical databases [1][2].

Mechanistic Role in Drug Development & Chemical Biology

The strategic selection of this compound in drug design is driven by its unique structural topology.

Causality in Structure-Activity Relationships (SAR): In the context of neuropharmacology, derivatives of 2-naphthoic acid have been identified as potent positive and negative allosteric modulators of NMDA receptors (specifically GluN2A-D subunits) [3]. The causality behind using this specific scaffold lies in three distinct structural features:

  • The Naphthoic Core: Provides a rigid, planar, and lipophilic surface area that optimally occupies the hydrophobic pocket of the NMDA receptor's amino-terminal domain (ATD).

  • The 3-Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor. SAR studies demonstrate that the 3-OH group is vital for anchoring the molecule to specific polar residues within the allosteric binding site, significantly increasing inhibitory or potentiating activity depending on the target subunit [3].

  • The 7-Bromo Substituent: While contributing to the overall halogen-bonding and lipophilicity, its primary role in early-stage development is as a synthetic handle. It allows researchers to rapidly generate libraries of structural analogs via Suzuki-Miyaura or Sonogashira couplings to probe the spatial limits of the receptor's binding pocket.

Furthermore, in chemical biology, this compound is utilized to synthesize unnatural amino acids that can be genetically encoded into proteins (like sfGFP) for structural stabilization and fluorescent labeling [4].

NMDAPathway Ligand Methyl 7-bromo-3-hydroxy- 2-naphthoate Derivative Receptor NMDA Receptor (GluN2A-D Subunits) Ligand->Receptor Target Engagement Binding Allosteric Site Binding Receptor->Binding Hydrophobic & H-Bond Interactions Conformation Receptor Conformational Shift Binding->Conformation Structural Allostery IonFlux Modulated Ca2+/Na+ Ion Influx Conformation->IonFlux Gating Mechanism

Postulated allosteric modulation pathway of NMDA receptors by 2-naphthoic acid derivatives.

Synthesis & Experimental Protocols: A Self-Validating System

The synthesis of this compound is typically achieved via the Fischer esterification of commercially available 7-bromo-3-hydroxy-2-naphthoic acid[4].

Causality of Experimental Choices: Fischer esterification is selected over coupling reagents (like EDC/HOBt) due to its scalability, atom economy, and cost-effectiveness. The addition of concentrated sulfuric acid (H₂SO₄) serves a dual catalytic purpose: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent. Because the reaction is an equilibrium process, utilizing methanol as both the solvent and the nucleophile in vast excess drives the reaction forward according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq, e.g., 3.74 mmol) in anhydrous methanol (50 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.40 mL) dropwise to the stirring suspension at 0°C to prevent uncontrolled exothermic splashing.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C. Stir continuously for 12–16 hours. In-process control: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1); the product spot will run higher (higher

    
    ) than the highly polar carboxylic acid precursor.
    
  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and remove unreacted starting material) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product as a yellow solid (typical yield: >95%) [4].

Analytical Validation (Self-Validating QC): A protocol is only as reliable as its validation metrics. To confirm successful esterification without side-reactions (such as sulfonation of the naphthoic ring), the following self-validating checks must be performed:

  • ¹H-NMR (300 MHz, DMSO-d6): The definitive proof of success is the appearance of a sharp, three-proton singlet at approximately

    
     3.90–4.00 ppm, corresponding to the newly formed methyl ester group. The disappearance of the broad carboxylic acid OH peak (typically >12 ppm) confirms complete conversion. The phenolic OH at the 3-position will remain visible (often around 
    
    
    
    10.34 ppm) [4].
  • LC-MS: Electrospray ionization (ESI) should reveal a molecular ion peak

    
     at m/z 281.0 and 283.0 in a 1:1 ratio, which is the classic isotopic signature validating the retention of the bromine atom.
    

SynthesisWorkflow Precursor 7-bromo-3-hydroxy- 2-naphthoic acid Reagents Methanol + conc. H2SO4 (Fischer Esterification) Precursor->Reagents Solubilization & Catalysis Reaction Reflux (65°C, 12h) Reagents->Reaction Endothermic Drive Product Methyl 7-bromo-3-hydroxy- 2-naphthoate Reaction->Product Precipitation & Filtration Validation LC-MS & 1H-NMR (Self-Validating QC) Product->Validation Purity Confirmation

Step-by-step synthesis and self-validating analytical workflow for the methyl esterification.

References

  • Title: Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid Source: European Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Genetically encoding unnatural amino acids: Novel tools for protein labelling and chemical stabilisation of low-affinity protein Source: Technical University of Munich (mediaTUM) URL: [Link]

Difference between 7-bromo-3-hydroxy-2-naphthoic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 7-bromo-3-hydroxy-2-naphthoic acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, substituted naphthoic acids serve as privileged scaffolds. Their rigid, aromatic core provides a robust framework for the construction of complex molecular architectures. Among these, 7-bromo-3-hydroxy-2-naphthoic acid and its corresponding methyl ester, methyl 7-bromo-3-hydroxy-2-naphthoate, are pivotal intermediates. While separated by a simple esterification reaction, the functional and reactive distinctions between the free carboxylic acid and its methyl ester are profound, dictating their unique roles in synthetic strategies.

This technical guide offers a comprehensive analysis of these two compounds, moving beyond a simple recitation of properties to explore the causality behind their differential reactivity and applications. As a senior application scientist, the aim is to provide field-proven insights that are both technically accurate and practically relevant for professionals in drug development and chemical research.

Chemical Structures:

7-bromo-3-hydroxy-2-naphthoic acidThis compound


Figure 1. Figure 2.

Part 1: A Comparative Analysis of Physicochemical Properties

The conversion of the carboxylic acid to its methyl ester induces significant changes in the molecule's physical properties. These differences, summarized below, are critical for handling, characterization, and application in various chemical reactions and formulations.

Property7-bromo-3-hydroxy-2-naphthoic acidThis compound
Molecular Formula C₁₁H₇BrO₃[1][2][3][4]C₁₂H₉BrO₃[5]
Molecular Weight 267.08 g/mol [1][2][4]281.11 g/mol [5]
CAS Number 1779-11-9[1][2][3][4]10155-36-9[5]
Appearance White to yellow powder/crystal[2]Data not widely available, likely a solid.
Melting Point 262 °C[1]Data not widely available, expected to be lower than the acid.
Acidity (pKa) The parent 3-hydroxy-2-naphthoic acid has a pKa of 2.79.[1] The bromo-substituent has a minor acidifying effect.Not applicable (lacks the acidic carboxylic proton).
Solubility Soluble in polar organic solvents like DMF, DMSO; deprotonates in aqueous base to form a soluble salt.Generally more soluble in less polar organic solvents (e.g., ethyl acetate, dichloromethane) compared to the acid.
Hydrogen Bonding Acts as both a hydrogen bond donor (from -COOH and -OH) and acceptor.Acts as a hydrogen bond donor (from -OH) and acceptor.

The most critical distinction lies in the acidity. The carboxylic acid is a moderately strong organic acid, a property that is completely removed upon conversion to the methyl ester.[1] This has significant implications for its reactivity, dictating that the acid can act as a proton source and readily engage in acid-base chemistry. The change in polarity and hydrogen bonding capability also directly influences solubility, with the ester generally showing improved solubility in a wider range of common organic solvents.

Part 2: Synthesis and Interconversion: The Esterification Pathway

The primary synthetic route connecting these two molecules is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 7-bromo-3-hydroxy-2-naphthoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 equivalent) in an excess of methanol. The methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction) to the suspension.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator.[6] c. Dissolve the resulting residue in ethyl acetate. d. Transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), water, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[6]

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality in Experimental Design:
  • Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the reaction equilibrium to favor the formation of the ester product.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the sulfuric acid catalyst and any remaining acidic starting material, preventing potential hydrolysis of the ester product during storage.

Experimental Workflow Diagram

Esterification_Workflow A 1. Suspend Acid in Methanol B 2. Add Catalytic H₂SO₄ A->B C 3. Reflux (4-8h) B->C D 4. Cool & Remove Excess Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify & Characterize (NMR, MS) G->H

Caption: General workflow for the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid.

Part 3: The Core of the Matter: Differential Reactivity

The primary functional difference—the acidic proton of the carboxyl group versus the ester's methyl group—governs the distinct reactive pathways available to each molecule.

Reactivity of 7-bromo-3-hydroxy-2-naphthoic acid

The presence of the carboxylic acid group makes this molecule a versatile synthetic precursor.

  • Acidity and Salt Formation: It readily reacts with bases to form carboxylate salts, which can alter its solubility and handling properties.

  • Amide Bond Formation: This is one of its most important reactions. The carboxylic acid can be coupled with primary or secondary amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by first converting it to a more reactive acid chloride (using thionyl chloride or oxalyl chloride). This pathway is fundamental in building larger molecules, particularly in pharmaceutical synthesis.[6]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of this compound

The methyl ester is generally less reactive than the carboxylic acid but offers its own set of synthetic transformations.

  • Hydrolysis (Saponification): The ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This makes the methyl ester an effective protecting group for the carboxylic acid functionality.

  • Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters.

  • Nucleophilic Acyl Substitution: The ester can react with strong nucleophiles. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols.[7]

  • Amidation: While less direct than from the carboxylic acid, the ester can be converted to an amide by heating with an amine, often requiring more forcing conditions.

Shared Reactivity Profile

Both molecules share reactive sites at the phenolic hydroxyl group and the aromatic naphthalene ring.

  • Phenolic Hydroxyl Group: The -OH group can be alkylated to form ethers (e.g., using methyl iodide and a base like K₂CO₃) or acylated to form esters.[8]

  • Aromatic Ring: The bromine atom at the 7-position is a key handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making it invaluable for library synthesis in drug discovery.[9]

Reaction Mechanism: Fischer Esterification

Fischer_Esterification cluster_0 Mechanism of Acid-Catalyzed Esterification A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Methanol A->B H⁺ C 3. Proton Transfer B->C CH₃OH D 4. Elimination of Water C->D E 5. Deprotonation D->E -H₂O F Final Ester Product E->F -H⁺

Caption: Key mechanistic steps of the Fischer-Speier esterification reaction.

Part 4: Spectroscopic Fingerprints for Distinction

Clear differentiation between the acid and its methyl ester is readily achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence is the appearance of a new singlet in the spectrum of the methyl ester, typically around 3.9-4.0 ppm, corresponding to the three protons of the -OCH₃ group. Concurrently, the broad, often exchangeable, signal of the carboxylic acid proton (-COOH) in the acid's spectrum (typically >10 ppm) will be absent.

  • ¹³C NMR Spectroscopy: The carbon of the methyl group in the ester will appear as a distinct signal around 52 ppm. There will also be a slight shift in the chemical shift of the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[3] This signature feature is absent in the spectrum of the methyl ester. Additionally, the C=O stretching frequency for the ester carbonyl is typically found at a higher wavenumber (e.g., ~1720 cm⁻¹) compared to the conjugated carboxylic acid carbonyl (~1680 cm⁻¹).

Part 5: Strategic Applications in Research and Development

The choice between using the acid or its ester is a strategic one in multi-step synthesis.

  • 7-bromo-3-hydroxy-2-naphthoic acid is the preferred starting material when the desired final product is an amide, a different ester, or when the acidic nature of the group is required for a specific biological interaction. Its role as a precursor to dyes and pigments is also well-established.[10] Substituted naphthoic acids, in general, are valuable scaffolds for generating diverse molecular libraries for drug discovery.[9]

  • This compound is often used as an intermediate where the carboxylic acid needs to be "protected". By converting the acid to the ester, a chemist can perform reactions on other parts of the molecule—such as Suzuki coupling at the bromine site or alkylation of the hydroxyl group—without interference from the acidic proton. The ester can then be easily hydrolyzed in a final step to reveal the free carboxylic acid if needed. This strategy is crucial in the synthesis of complex pharmaceutical agents like Adapalene and Dasabuvir, where related bromo-naphthoate esters are key intermediates.[11]

Conclusion

While 7-bromo-3-hydroxy-2-naphthoic acid and its methyl ester are closely related, they are not interchangeable. The presence of the acidic proton in the former imparts a distinct set of reactive properties, making it a direct precursor for amides and other acid derivatives. The methyl ester, by contrast, offers a protected form of this functionality, opening up different synthetic avenues and providing greater stability under certain reaction conditions. A thorough understanding of these core differences in their physical properties, reactivity, and spectroscopic signatures is essential for researchers and scientists to effectively harness their potential as versatile building blocks in the design and development of novel chemical entities.

References

  • 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem. [Link]

  • 3-Hydroxy-2-naphthoic acid - Wikipedia. [Link]

  • 1-Naphthoic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • Methyl 3-methoxy-2-naphthoate - Organic Syntheses Procedure. [Link]

  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - P
  • JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google P

Sources

A Technical Guide to the Photophysical Properties of Brominated Hydroxynaphthoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of brominated hydroxynaphthoates, a class of molecules with significant potential in materials science and drug development. We delve into the profound influence of bromine substitution on the electronic and photophysical behavior of the hydroxynaphthoate scaffold. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers and professionals a detailed roadmap for the characterization and understanding of these compounds. Key topics include the synthesis of key precursors, the heavy-atom effect, and its role in modulating fluorescence and promoting intersystem crossing, alongside detailed methodologies for absorption spectroscopy, fluorescence quantum yield determination, and phosphorescence measurements.

Introduction: The Significance of Bromination in Hydroxynaphthoate Photophysics

Hydroxynaphthoic acids and their ester derivatives (hydroxynaphthoates) are versatile aromatic compounds that often exhibit interesting photophysical properties, including fluorescence.[1] The introduction of a bromine atom onto this aromatic framework dramatically alters its electronic landscape and subsequent de-excitation pathways following photoexcitation. This is primarily due to the "internal heavy-atom effect," a phenomenon where the presence of a heavy atom like bromine enhances spin-orbit coupling.[2]

This enhanced coupling facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[3] Consequently, bromination typically leads to a significant quenching of fluorescence and a marked increase in the probability of phosphorescence.[2][4] This ability to tune the photophysical outputs—shifting from a primarily fluorescent molecule to one that can populate triplet states efficiently—opens up a vast range of applications, including:

  • Photodynamic Therapy (PDT): Efficient triplet state formation is a prerequisite for generating cytotoxic singlet oxygen.

  • Organic Light-Emitting Diodes (OLEDs): Phosphorescent emitters can, in principle, achieve 100% internal quantum efficiency.

  • Bio-imaging and Sensing: The long lifetime of the triplet state makes it sensitive to the local molecular environment.

This guide will provide the foundational knowledge and practical protocols necessary to explore and harness these unique properties.

Synthesis of Brominated Hydroxynaphthoate Precursors

The primary route to brominated hydroxynaphthoates is through the direct electrophilic bromination of the corresponding hydroxynaphthoic acid precursor.[5] The hydroxyl group is a strong activating group that directs substitution primarily to the ortho and para positions.[5] For instance, in the case of 3-hydroxy-2-naphthoic acid, the C4 position is the most likely site of bromination.

Example Synthetic Protocol: Bromination of 3-Hydroxy-2-naphthoic Acid

This protocol describes a common method for synthesizing 4-bromo-3-hydroxy-2-naphthoic acid.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Glacial acetic acid

  • Molecular bromine (Br₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask with stirring.

  • Prepare a solution of bromine (1.05-1.1 equivalents) in a minimal amount of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]

Troubleshooting:

  • Formation of isomers: The hydroxyl group can direct bromination to other positions. Cooling the reaction to 0-5 °C may increase regioselectivity.[5]

  • Over-bromination: Using an excess of bromine can lead to di- or poly-brominated products. Ensure accurate stoichiometry.[5]

  • Purification: Isomeric byproducts can be difficult to separate. Fractional crystallization or preparative column chromatography may be necessary.[5]

Core Photophysical Principles and Characterization

The introduction of bromine fundamentally alters the de-excitation pathways available to the molecule after it absorbs a photon. The following diagram illustrates these key processes.

Jablonski Jablonski Diagram for a Brominated Aromatic cluster_absorb cluster_fluor cluster_isc cluster_phos S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 hν_abs S1->S0 hν_f T1 T₁ (Excited Triplet) S1->T1 T1->S0 hν_p Abs_label Absorption Fluor_label Fluorescence (Often Quenched) ISC_label Intersystem Crossing (ISC) (Enhanced by Bromine) Phos_label Phosphorescence

Caption: Key photophysical pathways affected by bromination.

The Heavy-Atom Effect in Detail

The heavy-atom effect is the cornerstone for understanding the photophysics of brominated aromatics.[2] Spin-orbit coupling (SOC) is a relativistic interaction between the electron's spin angular momentum and its orbital angular momentum. In lighter atoms (like C, H, O), SOC is weak, and transitions between states of different spin multiplicity (e.g., singlet to triplet) are "forbidden" and thus very slow.

However, in heavier atoms like bromine, the SOC is much stronger. When a bromine atom is part of a molecule, its strong SOC perturbs the electronic states of the entire pi-system.[3] This mixing of singlet and triplet character into the wavefunctions relaxes the spin selection rules. The practical consequence is a dramatic increase in the rate of intersystem crossing (k_isc).[6] For some brominated aromatics, the ISC rate can increase by orders of magnitude compared to the non-brominated parent compound.[4][7]

Absorption Spectroscopy

The first step in any photophysical analysis is to measure the UV-Visible absorption spectrum. This reveals the wavelengths of light the molecule absorbs to reach its excited singlet states (S₀ → Sₙ). Bromination can cause a slight red-shift (bathochromic shift) in the absorption bands due to the perturbation of the molecular orbitals.

Fluorescence Quenching

As the rate of intersystem crossing (k_isc) becomes faster and more competitive with the rate of fluorescence (k_f), the fluorescence quantum yield (Φ_F) decreases significantly.[2] The quantum yield is the ratio of photons emitted to photons absorbed.[8] For many brominated aromatics, fluorescence is almost entirely quenched, with Φ_F values approaching zero.[4]

Phosphorescence Enhancement

By efficiently populating the triplet state (T₁) via ISC, bromination paves the way for phosphorescence—the radiative decay from T₁ to S₀. This emission is typically red-shifted relative to fluorescence and has a much longer lifetime (microseconds to seconds, versus nanoseconds for fluorescence). Measuring phosphorescence often requires specific conditions, such as deoxygenation of the solvent (as molecular oxygen is an efficient quencher of triplet states) and sometimes low temperatures to minimize non-radiative decay from the triplet state.

Experimental Protocols

The following protocols provide a framework for the comprehensive photophysical characterization of a novel brominated hydroxynaphthoate.

Workflow Experimental Characterization Workflow A Synthesize & Purify Compound B Prepare Stock Solutions (e.g., in Spectro-grade Solvent) A->B C Measure UV-Vis Absorption Spectrum B->C E Measure Fluorescence Emission & Excitation Spectra B->E G Measure Phosphorescence (Low Temp / Deoxygenated) B->G D Determine Molar Absorptivity (ε) C->D H Data Analysis & Interpretation D->H F Determine Relative Fluorescence Quantum Yield (Φ_F) E->F F->H G->H

Caption: A typical workflow for photophysical analysis.

Protocol: UV-Vis Absorption Measurement
  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Solvent: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest.

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction.

  • Sample Preparation: Prepare a dilute solution of the brominated hydroxynaphthoate in the chosen solvent. The concentration should be chosen such that the maximum absorbance (A_max) is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

  • Measurement: Record the absorption spectrum over the desired range (e.g., 250-600 nm). Identify the wavelength of maximum absorption (λ_max).

  • Molar Absorptivity (ε): To determine ε, prepare a series of solutions of known concentration and measure their absorbance at λ_max. Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert Law (A = εbc, where b is the path length and c is the concentration), is the molar absorptivity.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method, using a well-characterized standard, is the most common and reliable method for determining Φ_F.[9]

Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The governing equation is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)[9]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the unknown sample and the standard, respectively.

Procedure:

  • Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample. For emission in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of five dilute solutions for both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, accurately measure the absorbance of all ten solutions at the chosen excitation wavelength.

  • Measure Fluorescence: Using a calibrated spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the unknown, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

  • Calculate Gradient: Perform a linear regression for each data set to obtain the slope (gradient, Grad).

  • Calculate Φ_X: Use the equation above to calculate the quantum yield of the unknown sample. If the same solvent is used for both, the refractive index term (η²) cancels out.

Data Summary and Interpretation

To facilitate comparison, photophysical data should be compiled into a structured table.

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹) at λ_absλ_em (nm)Φ_F
3-Hydroxy-2-naphthoic acidEthanolTBDTBDTBDTBD
4-Bromo-3-hydroxy-2-naphthoic acidEthanolTBDTBDTBDTBD
User-defined compoundTBDTBDTBDTBDTBD
TBD: To Be Determined experimentally.

Interpretation: A significant decrease in the fluorescence quantum yield (Φ_F) for the brominated compound compared to its non-brominated parent is a direct and powerful confirmation of the heavy-atom effect.[2] The absence of significant fluorescence, coupled with the potential for phosphorescence, indicates efficient population of the triplet state, a critical finding for applications requiring triplet sensitization.

Conclusion

The incorporation of bromine atoms into the hydroxynaphthoate scaffold is a potent strategy for rationally designing molecules with tailored photophysical properties. By leveraging the internal heavy-atom effect, researchers can effectively switch off fluorescence and switch on intersystem crossing, populating the triplet state with high efficiency. This guide provides the theoretical framework and validated experimental protocols to synthesize, characterize, and understand these fascinating compounds. The ability to control excited-state dynamics through targeted halogenation offers a powerful tool for professionals in drug development, materials science, and photochemistry.

References

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  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
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  • Sarkar, M., et al. (2006). Photo-Induced Relaxation and Proton Transfer in Some Hydroxy Naphthoic Acids in Polymers. The Journal of Physical Chemistry B, 110(20), 9879–9888. Retrieved from [Link]

  • Sinha, S., et al. (2008). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. Chemical Physics Letters, 458(4-6), 238-243. Retrieved from [Link]

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  • Hachim, M. Y., et al. (2018). Naphthoic Acid Derivatives as Photosensitizers for Short-wavelength α-Hydroxyacetophenone Photoinitiators. Journal of Photopolymer Science and Technology, 31(5), 629-634. Retrieved from [Link]

  • Khudyakov, I. V., Serebrennikov, Y. A., & Turro, N. J. (1993). Spin-Orbit Coupling in Free-Radical Reactions: On the Way to Heavy Elements. Chemical Reviews, 93(1), 537–570. Retrieved from [Link]

  • Ting, C. (1967). Electronic structure and intersystem crossing in 9,10-diphenylanthracene. The Journal of Chemical Physics, 47(10), 3847-3853. Retrieved from [Link]

  • Burema, R., et al. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 128(4), 1735–1744. Retrieved from [Link]

  • Huppert, D., et al. (1979). Intersystem crossing and predissociation of haloaromatics. The Journal of Chemical Physics, 70(6), 2828–2838. Retrieved from [Link]

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  • Zhang, H., et al. (2022). Reexamining the Heavy-Atom-Effect: The Universal Heavy-Atom-Induced Fluorescence Enhancement Principle for Through-Space Conjugated AIEgens. Chemical Engineering Journal, 451, 139030. Retrieved from [Link]

  • Mandal, A., et al. (2023). Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. Organic Chemistry Frontiers, 10(19), 4735-4743. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Chlorination of 2-Hydroxy-3-Naphthoic Acid. Retrieved from [Link]

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  • Thomas, A., et al. (2018). Enhanced intersystem crossing in core-twisted aromatics. Chemical Communications, 54(76), 10706-10709. Retrieved from [Link]

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  • Reddy, P., et al. (2015). Synthesis, structure, photophysical, electrochemical properties and antibacterial activity of brominated BODIPYs. New Journal of Chemistry, 39(8), 6196-6204. Retrieved from [Link]

  • Nkeze, J., et al. (2022). Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry, 46(36), 17351-17360. Retrieved from [Link]

  • Wang, Y., et al. (2017). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 41(20), 12101-12109. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methyl 7-bromo-3-hydroxy-2-naphthoate

This compound belongs to the class of naphthalenecarboxylic acid esters. The naphthalene core is a prevalent motif in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a bromine atom, a hydroxyl group, and a methyl ester functionality on the naphthalene ring system of the title compound suggests a potential for diverse biological interactions and makes it a valuable intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its purification, formulation, and quality control in any research and development setting.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for the melting and boiling points of this compound (CAS: 10155-36-9) are not found in publicly available databases, we can infer expected properties through a comparative analysis with structurally related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C12H9BrO3281.11Not availableNot available
7-Bromo-3-hydroxy-2-naphthoic acidC11H7BrO3267.08Not availableNot available
Methyl 3-hydroxy-2-naphthoateC12H10O3202.2173206

Data for related compounds are sourced from publicly available chemical databases.

The parent carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, is a solid, and its esterification to the methyl ester is expected to result in a compound that is also solid at room temperature. The non-brominated analog, Methyl 3-hydroxy-2-naphthoate, has a reported melting point of 73 °C and a boiling point of 206 °C.[1] The introduction of a bromine atom is expected to increase the molecular weight and intermolecular forces, likely resulting in a higher melting point for this compound compared to its non-brominated counterpart.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.[3]

Experimental Protocol: Fischer Esterification

Materials:

  • 7-bromo-3-hydroxy-2-naphthoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromo-3-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start: 7-bromo-3-hydroxy-2-naphthoic acid esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) start->esterification workup Aqueous Workup (EtOAc, NaHCO₃, Brine) esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for the characterization of a newly synthesized compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[4] Impurities typically cause a depression and broadening of the melting point range.[5]

Protocol: Capillary Method

  • Ensure the purified this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[5]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.

G cluster_melting_point Melting Point Determination Workflow sample_prep Sample Preparation (Dry and Powdered) capillary_packing Pack Capillary Tube sample_prep->capillary_packing heating Heat in Melting Point Apparatus capillary_packing->heating observation Observe Melting and Record Temperature Range heating->observation result Melting Point Range observation->result

Caption: A standard workflow for determining the melting point of a solid compound using the capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is often employed.

Protocol: Micro Boiling Point (Thiele Tube Method)

  • Place a small amount of the liquid sample (or a solid that will be melted) into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it, open end down, into the sample.

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

  • Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the air expands.

  • Continue heating until a continuous and rapid stream of bubbles emerges, indicating that the sample has reached its boiling point.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

Conclusion

While the definitive melting and boiling points of this compound await experimental determination, this guide provides the necessary theoretical and practical framework for its synthesis and characterization. The provided protocols are based on established and reliable chemical principles, ensuring a high degree of scientific integrity. The determination of these fundamental physicochemical properties is a critical step in the advancement of this compound for potential applications in research and drug development.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

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  • Mettler-Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15282063, Methyl 7-bromo-2-naphthoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74503, 7-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Boiling Point Determination. Retrieved from [Link]

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  • University of Washington. (n.d.). Experiment name / Determination of melting point Experimental Procedures. Retrieved from [Link]

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  • Stenutz, R. (n.d.). methyl 3-hydroxy-2-naphthoate. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2012, November 1). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]

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Methodological & Application

Synthesis of methyl 7-bromo-3-hydroxy-2-naphthoate from 3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Two-Step Synthesis of Methyl 7-bromo-3-hydroxy-2-naphthoate

This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of this compound, a valuable substituted naphthalene derivative, starting from 3-hydroxy-2-naphthoic acid. This two-step synthesis is a foundational example of classic organic transformations, involving an acid-catalyzed esterification followed by a regioselective electrophilic aromatic substitution.

The protocols herein are designed for adaptability, providing not just a procedural recipe but also the underlying chemical principles that govern the reactions. This allows researchers to troubleshoot and optimize the synthesis for their specific laboratory conditions and scale requirements.

Introduction: The Utility of Naphthoic Acid Derivatives

Substituted naphthoic acids and their esters are critical scaffolds in medicinal chemistry and materials science. The naphthalene core provides a rigid, lipophilic structure that is present in numerous biologically active molecules and functional materials. Specifically, derivatives of 3-hydroxy-2-naphthoic acid are precursors to a wide range of azo dyes and pigments.[1] The strategic introduction of a bromine atom, as in the target molecule this compound, provides a versatile chemical handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

The synthesis is approached in two distinct stages:

  • Fischer-Speier Esterification: Conversion of the carboxylic acid moiety of 3-hydroxy-2-naphthoic acid into its corresponding methyl ester.

  • Regioselective Bromination: Electrophilic aromatic substitution on the electron-rich naphthalene ring of the methyl ester to introduce a bromine atom specifically at the C-7 position.

Part 1: Esterification of 3-Hydroxy-2-naphthoic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial as the free carboxylic acid could interfere with the subsequent bromination step. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[3]

Principle and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The loss of a water molecule from the tetrahedral intermediate, followed by deprotonation, regenerates the catalyst and yields the final ester product.[3]

To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol reactant (methanol), which also serves as the solvent, or by removing water as it is formed.[3][5]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-naphthoate

This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids.[6][7]

Materials & Reagents:

  • 3-hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separating funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 15-20 mL per gram of starting material).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% or ~3-5 drops per gram of starting material).[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[6]

  • Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separating funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[6][9]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[6]

  • Purification: The crude Methyl 3-hydroxy-2-naphthoate can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to afford a light yellow crystalline powder.[7]

Part 2: Regioselective Bromination of Methyl 3-hydroxy-2-naphthoate

The second stage is the critical regioselective bromination of the synthesized ester. The directing effects of the existing substituents on the naphthalene ring govern the position of the incoming electrophile (Br⁺).

Principle and Mechanism

The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).[10][11] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13]

  • Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species. In some cases, a Lewis acid catalyst can be used to polarize the Br-Br bond, creating a more potent electrophile.[14]

  • Nucleophilic Attack and Sigma Complex Formation: The π-electron system of the aromatic naphthalene ring attacks the electrophile. This is the rate-determining step and results in the temporary loss of aromaticity and the formation of the sigma complex.[12][13]

  • Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon bearing the bromine atom, restoring the stable aromatic system and yielding the brominated product.[13]

Regioselectivity: The position of bromination is controlled by the existing substituents:

  • -OH (Hydroxyl) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

  • -COOCH₃ (Ester) Group: A deactivating group that directs to the meta position.

The strongly activating hydroxyl group at the C-3 position dominates the directing effects. It primarily directs electrophilic substitution to the C-4 position (para) and also strongly activates the entire ring system. However, experimental evidence for related compounds suggests that direct bromination of the 3-hydroxy-2-naphthoic acid system often leads to preferential substitution at the 7-position.[14] This is because the activating influence of the hydroxyl group extends to the adjacent ring, making the C-5 and C-7 positions susceptible to attack. The C-7 position is often favored due to a combination of electronic and steric factors. Controlling reaction conditions, such as temperature and solvent polarity, is crucial for maximizing the yield of the desired 7-bromo isomer and minimizing the formation of byproducts like the 4-bromo isomer.[15]

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the bromination of activated aromatic compounds.[15]

Materials & Reagents:

  • Methyl 3-hydroxy-2-naphthoate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid or Chloroform

  • Sodium thiosulfate or Sodium bisulfite (aqueous solution)

  • Water

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve Methyl 3-hydroxy-2-naphthoate (1.0 eq) in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.[15]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Lower temperatures can help increase the regioselectivity of the reaction.[15]

  • Bromine Addition: Prepare a solution of bromine (1.0 to 1.1 equivalents) in the same solvent.[15] Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains low. The use of a stoichiometric amount is critical to avoid the formation of di-brominated products.[15]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for 2-4 hours, or until TLC indicates the consumption of the starting material.[15]

  • Quenching: Quench the reaction by pouring the mixture into cold water. If molecular bromine was used, add a small amount of sodium thiosulfate or sodium bisulfite solution to neutralize any excess bromine.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if significant isomeric byproducts are present.[15]

Overall Synthetic Workflow and Data Summary

The two-step process provides a reliable route to the target compound.

Full_Synthesis_Workflow Start 3-Hydroxy-2-naphthoic Acid Step1 Step 1: Fischer EsterificationMeOH, H₂SO₄ (cat.), Reflux Start->Step1 Intermediate Methyl 3-hydroxy-2-naphthoate Step1->Intermediate Step2 Step 2: BrominationBr₂, Acetic Acid, 0-5 °C Intermediate->Step2 Purify1 Work-up & Recrystallization Intermediate->Purify1 Product This compound Step2->Product Purify2 Filtration & Recrystallization Product->Purify2

Caption: Overall Synthesis Workflow Diagram.

Table 1: Summary of Reagents and Typical Yields

StepStarting MaterialKey ReagentsEquivalents (Reagent)SolventTypical YieldProduct CAS
1. Esterification 3-Hydroxy-2-naphthoic acidH₂SO₄ (catalyst)0.02 - 0.05Methanol90-95%883-99-8[7]
2. Bromination Methyl 3-hydroxy-2-naphthoateBromine (Br₂)1.0 - 1.1Acetic Acid85-90%10155-36-9[16]

Troubleshooting and Safety Considerations

  • Low Esterification Yield: Ensure methanol is anhydrous and used in a large excess. Check that the reflux time is sufficient for the reaction to reach equilibrium.

  • Formation of Bromination Isomers: The primary challenge is controlling regioselectivity.[15] Maintaining a low reaction temperature (0-5 °C) is critical. The choice of solvent can also influence the outcome; polar solvents like acetic acid may offer different selectivity compared to nonpolar ones like chloroform.[15] If separation of isomers is difficult by crystallization, column chromatography may be necessary.[15]

  • Over-bromination: Use of excess bromine (>1.1 eq) can lead to di- and poly-brominated products. Ensure accurate stoichiometry and slow, controlled addition of the bromine solution.[15]

Safety:

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bromine: Highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood. Have a neutralizing agent (sodium thiosulfate solution) readily available.

  • Organic Solvents: Methanol, ethyl acetate, and acetic acid are flammable. Ensure all heating is done using heating mantles or water baths, with no open flames.

References

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  • Methyl 8-bromo-3-hydroxy-1-naphtho
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  • Fischer Esterific
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  • 7-bromo-3-hydroxy-2-naphthoic acid - ChemSynthesis.
  • 7-Bromo-3-hydroxy-2-naphthoic acid - MilliporeSigma.
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  • Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready.
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.
  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps.
  • Methyl 7-bromo-3-hydroxy-2-naphtho
  • 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 7-bromo-3-hydroxy-2-naphthoate (1 ) is a high-value scaffold in drug discovery, particularly for developing PIM kinase inhibitors, dye-sensitized solar cells, and fluorescent probes. Its core structure combines a reactive electrophile (7-bromo) with an orthogonal functional handle (3-hydroxy-2-naphthoate), allowing for rapid diversification.

However, this substrate presents a classic "chemoselectivity paradox" in transition metal catalysis:

  • The Free Phenol (-OH): The acidic proton (

    
    ) can quench reactive Pd-aryl species or coordinate to the metal center, poisoning the catalyst.
    
  • The Labile Ester (-COOMe): The proximity of the ester to the phenol makes it susceptible to hydrolysis under the strong basic conditions typically required to facilitate transmetallation.

This guide provides two validated protocols: a Direct Coupling Method (Route A) for high-throughput screening efficiency, and a Protection-Deprotection Method (Route B) for scale-up reliability.

Mechanistic Analysis & Catalyst Selection

The Free Phenol Challenge

In standard Suzuki conditions, the base (e.g.,


, 

) deprotonates the phenol to a phenoxide. This species is electron-rich and can compete with the boronic acid for coordination to Palladium. Furthermore, the phenoxide makes the naphthyl ring electron-rich, potentially slowing down the oxidative addition of the bromide.

Solution: Use a mild, multiphasic base system (


 or 

in Toluene/

). The biphasic nature buffers the pH, preventing rapid ester hydrolysis while sufficiently activating the boronic acid.
Ligand Selection
  • SPhos / XPhos: These bulky, electron-rich Buchwald ligands are excellent for deactivated aryl bromides and tolerate free phenols well.

  • 
    :  A robust workhorse catalyst that resists chelation from the naphthoic ester/phenol motif.
    
  • 
    :  Suitable for simple aryl boronic acids but air-sensitive and requires strict inert atmosphere.
    

Reaction Scheme & Workflow

The following diagram illustrates the divergent pathways for coupling.

ReactionPathways Substrate Methyl 7-bromo- 3-hydroxy-2-naphthoate RouteA Route A: Direct Coupling (High Efficiency) Substrate->RouteA Pd(dppf)Cl2 K3PO4, Dioxane/H2O RouteB Route B: Protection Strategy (High Reliability) Substrate->RouteB 1. MOM-Cl/TBS-Cl 2. Suzuki Coupling 3. Deprotection Product Coupled Biaryl Product RouteA->Product Yield: 65-80% RouteB->Product Yield: >85% (3 steps)

Figure 1: Strategic decision tree for coupling this compound.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Unprotected Phenol)

Recommended for: Analog library generation, milligram-scale synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (Tribasic potassium phosphate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 85°C for 4–12 hours.

    • Note: Monitor by LCMS. If the ester hydrolyzes (M-14 peak), lower temp to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic phase). Wash with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Protected Route (MOM-Protection)

Recommended for: Multi-gram scale up, expensive boronic acids.

Step 1: Protection React substrate with Methoxymethyl chloride (MOM-Cl) and DIPEA in DCM at


.
  • Why MOM? It is stable to basic Suzuki conditions but easily removed with mild acid (unlike methyl ethers which require harsh

    
    ).
    

Step 2: Suzuki Coupling

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: Toluene / Ethanol (4:1)

  • Temp: Reflux (100°C)

  • Advantage:[1][2][3][4][5] The protected phenol eliminates catalyst poisoning, allowing lower catalyst loading and higher yields (>90%).

Step 3: Deprotection Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to restore the 3-hydroxy group.

Data Summary & Troubleshooting

ParameterDirect Coupling (Route A)Protected Coupling (Route B)
Overall Yield 60 - 80%85 - 95% (cumulative)
Step Count 13
Atom Economy HighLower (reagents for protect/deprotect)
Ester Stability Moderate (Risk of hydrolysis)High
Purification Difficult (Polar phenol tailing)Easy (Non-polar intermediate)

Common Failure Modes:

  • Protodeboronation: The boronic acid loses the boron group before coupling.

    • Fix: Use Boronic Esters (Pinacol) or increase catalyst loading.

  • Ester Hydrolysis: Product converts to the carboxylic acid.

    • Fix: Switch base from

      
       to 
      
      
      
      (anhydrous conditions) or reduce water ratio.
  • Black Precipitate (Pd Black): Catalyst decomposition.

    • Fix: Add additional ligand (e.g.,

      
       or SPhos) to stabilize the Pd species.
      

Process Workflow Diagram

Workflow Start Start: this compound Decision Is Scale > 1g? Start->Decision Direct Route A: Direct Coupling Decision->Direct No (Library/Mg) Protect Route B: MOM Protection Decision->Protect Yes (Process/Kg) Mix Mix: Substrate + Ar-B(OH)2 + K3PO4 Solvent: Dioxane/H2O (4:1) Direct->Mix Cat Add Pd(dppf)Cl2 (5 mol%) Mix->Cat Heat Heat 85°C, 6-12h Cat->Heat AcidWorkup Acidic Workup (pH 3) Heat->AcidWorkup Finish Final Product Isolation AcidWorkup->Finish CouplingB Suzuki Coupling (Standard Conditions) Protect->CouplingB Deprotect Deprotection (HCl/Dioxane) CouplingB->Deprotect Deprotect->Finish

Figure 2: Operational workflow for selecting the optimal synthetic route.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 10155-36-9).

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews, 95(7), 2457–2483.

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (Demonstrates tolerance of naphthoate systems).

  • Lubaev, A. E., et al. (2024).[9] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... (RSC Advances). (Provides precedent for unprotected polar groups).

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. [10]

Sources

Protocols for the Esterification of 7-bromo-3-hydroxy-2-naphthoic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Bromo-3-hydroxy-2-naphthoic acid is a key intermediate in the synthesis of a variety of complex organic molecules, finding applications in medicinal chemistry and materials science. Its derivatives, particularly esters, are of significant interest in drug discovery programs due to the diverse biological activities associated with the naphthoic acid scaffold. The esterification of this molecule, however, presents a unique challenge due to the presence of two acidic protons: one on the carboxylic acid and another on the phenolic hydroxyl group. This guide provides detailed protocols for the selective esterification of the carboxylic acid moiety of 7-bromo-3-hydroxy-2-naphthoic acid, offering insights into method selection, reaction optimization, and troubleshooting. We will explore two robust and widely used methods: the classic Fischer-Speier esterification and the milder Steglich esterification.

Protocol 1: Selective Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For a substrate like 7-bromo-3-hydroxy-2-naphthoic acid, achieving selectivity for the carboxylic acid over the phenol is paramount. The generally lower nucleophilicity of the phenolic hydroxyl group compared to a primary or secondary alcohol, especially under acidic conditions, allows for a high degree of selectivity.[2] The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[1][3]

A study on the esterification of the closely related 3-hydroxy-2-naphthoic acid with methanol using sulfuric acid as a catalyst reported a high yield of the corresponding methyl ester, demonstrating the feasibility of this approach.[4]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Suspend 7-bromo-3-hydroxy-2-naphthoic acid in alcohol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux cool Cool to room temperature reflux->cool remove_alcohol Remove excess alcohol (rotary evaporation) cool->remove_alcohol dissolve Dissolve residue in ethyl acetate remove_alcohol->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization or column chromatography) concentrate->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol

Materials:

  • 7-Bromo-3-hydroxy-2-naphthoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in the desired anhydrous alcohol (20-40 eq, serving as both reactant and solvent).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[5]

  • Characterize the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Results:

Based on the esterification of 3-hydroxy-2-naphthoic acid, a yield of approximately 85% can be anticipated for the methyl ester.[4] Yields for other primary alcohols are also expected to be high.

Protocol 2: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly valuable for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] The reaction proceeds at room temperature and under neutral conditions, making it suitable for a wide range of functional groups.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow start Dissolve starting materials in anhydrous solvent (e.g., DCM) add_reagents Add alcohol, DMAP, and EDC/DCC start->add_reagents stir Stir at room temperature for 12-24 hours add_reagents->stir filter Filter to remove urea byproduct (if using DCC) stir->filter workup Aqueous workup (wash with acid, base, brine) filter->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: Workflow for Steglich Esterification.

Detailed Step-by-Step Protocol

Materials:

  • 7-Bromo-3-hydroxy-2-naphthoic acid

  • Alcohol (e.g., ethanol, propanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • To a solution of 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Dilute the filtrate (or the reaction mixture if EDC was used) with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Comparative Overview

The choice of esterification protocol can be influenced by the desired ester and the scale of the reaction. The following table, based on example data for the Fischer esterification of a closely related bromo-hydroxy-naphthoic acid, provides a comparative overview of expected outcomes with different alcohols.[5]

AlcoholCatalystSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
MethanolH₂SO₄MethanolReflux4-8~92
EthanolH₂SO₄EthanolReflux4-8~88
PropanolH₂SO₄PropanolReflux4-8~85

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and an efficient reflux setup. The reaction is an equilibrium, so a large excess of the alcohol is crucial.[1] The amount of acid catalyst can also be optimized; too little will result in a slow reaction, while too much can lead to side products.

  • Side Product Formation (O-alkylation): While generally not favored for phenols under Fischer conditions, prolonged reaction times or higher temperatures could potentially lead to the formation of the corresponding ether at the hydroxyl group. Monitoring the reaction by TLC is essential to minimize this.

  • Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The activity of the coupling agent (DCC or EDC) is critical. If the reaction stalls, adding a further portion of the coupling agent may be beneficial.

  • Purification Challenges: The dicyclohexylurea byproduct from DCC-mediated reactions can sometimes be difficult to remove completely by filtration. Using the water-soluble EDC simplifies the workup, as the urea byproduct can be removed with the aqueous washes. For column chromatography, a careful choice of eluent system is necessary to separate the desired ester from any unreacted starting material and other byproducts.

Conclusion

The selective esterification of 7-bromo-3-hydroxy-2-naphthoic acid can be successfully achieved using either the Fischer-Speier or Steglich methods. The choice of protocol will depend on the specific alcohol being used, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. The Fischer-Speier method is a robust and cost-effective approach for simple primary and secondary alcohols. For more sensitive or sterically hindered substrates, the mild conditions of the Steglich esterification offer a superior alternative. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the synthesis and derivatization of this important class of compounds.

References

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Patel, H. R., & Somwanshi, S. B. (2023). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids and its Synthetic Utilities. Der Pharma Chemica, 15(5), 521-526. Retrieved from [Link]

  • E. I. Du Pont De Nemours And Company. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof (European Patent No. EP0049616A1).
  • O'Lenick, A. J. (1995). A comparison of the rates of esterification of some hydroxy compounds. Journal of the Society of Cosmetic Chemists, 46(5), 247-254. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Ethyl 7-bromo-3-hydroxy-2-naphthoate CAS 127338-44-7. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Bentivoglio, G., et al. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Combinatorial Chemistry & High Throughput Screening, 28(11). Retrieved from [Link]

  • Gao, W., et al. (2017). Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite. The Journal of The Southern African Institute of Mining and Metallurgy, 117(6), 585-591. Retrieved from [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • Patil, P. P., & Chaskar, A. C. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). Retrieved from [Link]

  • Fiorio, J. L., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 15(8), 945. Retrieved from [Link]

  • PubChem. (n.d.). 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Retrieved from [Link]

  • Alharthy, R. D., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15637-15646. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

Sources

Functionalization of methyl 7-bromo-3-hydroxy-2-naphthoate at C7 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of Methyl 7-Bromo-3-Hydroxy-2-Naphthoate at the C7 Position

Authored by: A Senior Application Scientist

Abstract

The 3-hydroxy-2-naphthoate scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutics and functional materials.[1][2][3] Strategic functionalization of this core, particularly at the C7 position, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. This document provides a comprehensive guide for researchers, outlining detailed protocols and expert insights for the C7 functionalization of this compound via modern palladium-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices, address the critical question of hydroxyl group protection, and provide robust, step-by-step methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

Introduction: The Strategic Value of the Naphthoate Core

The naphthalene ring system is a foundational building block in organic synthesis.[4] When substituted with hydroxyl and carboxylate moieties, as in methyl 3-hydroxy-2-naphthoate, the scaffold becomes a precursor for a wide range of biologically active compounds and high-performance materials. The bromine atom at the C7 position serves as a versatile synthetic handle, enabling a diverse array of transformations.[4] Palladium-catalyzed cross-coupling reactions have become the gold standard for such modifications, prized for their efficiency, selectivity, and broad functional group tolerance under mild conditions.[5][6]

This guide focuses on four key transformations to install carbon-carbon and carbon-nitrogen bonds at the C7 position, providing a powerful toolkit for library synthesis and lead optimization programs.[7]

The Palladium Catalytic Cycle: A Unifying Mechanism

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[8][9] Most of the reactions described herein proceed through a similar catalytic cycle involving a palladium(0) active species.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthoate substrate, forming a Pd(II) intermediate.[5] This is often the rate-determining step.[10]

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The second coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center, displacing the halide.[9][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][11]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation or Amine Coordination pd2_complex->transmetalation pd2_coupled Ar-Pd(II)(R)L₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0  Regeneration ar_r Ar-R reductive_elimination->ar_r arbr Ar-Br arbr->oxidative_addition rm R-M or R₂NH rm->transmetalation

Caption: Generalized Palladium Catalytic Workflow.

To Protect or Not to Protect? The Phenolic Hydroxyl Group

A key strategic decision is whether to protect the C3-hydroxyl group. The acidic proton of the phenol can potentially interfere with certain reaction conditions, particularly those employing strong bases.

  • When to Proceed Without Protection: Many modern cross-coupling reactions, especially Suzuki-Miyaura couplings using mild bases like K₂CO₃ or K₃PO₄, tolerate free phenols well.[12] The slight acidity can sometimes be beneficial. Direct use of the unprotected substrate is more atom-economical and avoids additional synthetic steps.

  • When to Consider Protection: For reactions requiring strong bases (e.g., NaOt-Bu, LHMDS) or high temperatures, deprotonation of the phenol can lead to catalyst inhibition or side reactions.[13][14] In these cases, protecting the hydroxyl group is prudent. A common strategy is to convert it to a methyl or benzyl ether.[15][16]

Protection_Decision_Flowchart start Start: C7 Functionalization Planned check_base What is the required base? start->check_base mild_base Mild Base? (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->mild_base Mild strong_base Strong Base? (e.g., NaOt-Bu, KHMDS, LHMDS) check_base->strong_base Strong proceed Proceed with Unprotected Hydroxyl mild_base->proceed protect Protect Hydroxyl Group (e.g., as Methyl Ether) strong_base->protect deprotect Perform C7 Coupling, then Deprotect protect->deprotect

Caption: Decision workflow for hydroxyl group protection.

Application Protocols for C7 Functionalization

The following protocols are presented as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent.[17][18] Its popularity stems from the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[19]

Protocol: Synthesis of Methyl 7-aryl-3-hydroxy-2-naphthoate

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-3-hydroxy-2-naphthoate.

Data Summary: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst SystemTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄90885-95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhos100680-90
33-Pyridinylboronic acidPd(dppf)Cl₂1001270-80
42-Thiopheneboronic acidPd(PPh₃)₄901075-85
C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates and structural motifs in their own right.[20][21] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[22]

Protocol: Synthesis of Methyl 7-(alkynyl)-3-hydroxy-2-naphthoate

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).

  • Solvent and Base: Evacuate and backfill the flask with argon. Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0-4.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings

EntryAlkyneCatalyst SystemTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIRT490-98
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIRT385-95
3Propargyl alcoholPd(PPh₃)₄ / CuI50675-85
41-HexynePd(PPh₃)₂Cl₂ / CuI40580-90
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[11][23] The choice of ligand and base is critical and depends heavily on the nature of the amine coupling partner.[24][25] For this substrate, a moderately strong, non-nucleophilic base is recommended to avoid hydrolysis of the methyl ester.

Protocol: Synthesis of Methyl 7-(amino)-3-hydroxy-2-naphthoate

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under argon, to a vial add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., RuPhos or XPhos, 2.5-5 mol%). Add anhydrous, degassed toluene or dioxane and stir for 15-20 minutes.

  • Reagent Preparation: In a separate flame-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv.).

  • Reaction Assembly: Add the pre-formed catalyst solution to the flask containing the reagents.

  • Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude material by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations

EntryAmineLigandBaseTemp (°C)Approx. Yield (%)
1MorpholineRuPhosCs₂CO₃10080-90
2AnilineXPhosK₃PO₄11070-80
3BenzylamineBrettPhosK₃PO₄10075-85
4N-MethylpiperazineRuPhosCs₂CO₃10080-90
C-CN Bond Formation: Cyanation

The introduction of a nitrile group opens up a wide range of further chemical transformations. While traditional methods often use highly toxic cyanide salts, modern protocols utilize safer cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[26][27]

Protocol: Synthesis of Methyl 7-cyano-3-hydroxy-2-naphthoate

  • Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6-0.8 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add an anhydrous, polar aprotic solvent such as DMF or DMAc.

  • Reaction: Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of ammonia or sodium bicarbonate to quench the reaction and complex excess zinc salts. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary: Representative Cyanation Reaction

EntryCyanide SourceCatalystSolventTemp (°C)Approx. Yield (%)
1Zn(CN)₂Pd(dppf)Cl₂DMF12070-85
2K₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMAc13065-80

Conclusion

The functionalization of this compound at the C7 position is a highly achievable and valuable synthetic endeavor. By leveraging the power and predictability of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. The choice of reaction—be it Suzuki, Sonogashira, Buchwald-Hartwig, or cyanation—should be guided by the desired final structure. Careful consideration of the reaction conditions, particularly the choice of base, catalyst, and ligand, is paramount to success. The protocols and insights provided herein serve as a comprehensive starting point for chemists aiming to unlock the synthetic potential of this important molecular scaffold.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Google Cloud.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.).
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Nickel-Catalyzed Cyan
  • Strategies for the Preparation of Differentially Protected ortho-Prenyl
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). Chinese Chemical Society.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Protecting group. (n.d.). Wikipedia.
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  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry.
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  • Buchwald–Hartwig amin
  • Protecting Groups. (2020). IIT.
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  • 7-bromo-3-hydroxy-2-naphthoic acid. (2025). ChemSynthesis.
  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. (2016). eScholarship@McGill.
  • Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. (2021). Research Collection.
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  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
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  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). PMC.
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  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
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Methyl 7-bromo-3-hydroxy-2-naphthoate: A Versatile Precursor for Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the application of Methyl 7-bromo-3-hydroxy-2-naphthoate as a key intermediate in the synthesis of azo dyes and high-performance pigments. We will explore the strategic importance of its functional groups, provide detailed, field-proven protocols for its synthesis and subsequent use in azo coupling reactions, and discuss the rationale behind critical experimental parameters. This guide is intended for researchers, chemists, and material scientists engaged in the development of novel colorants.

Introduction: The Strategic Value of a Multifunctional Intermediate

This compound is a highly functionalized naphthalene derivative poised for significant utility in the synthesis of sophisticated colorants. Naphthol-based compounds are a cornerstone of the azo dye industry, valued for their ability to produce vibrant, long-lasting colors.[1] This specific molecule offers a unique combination of features:

  • The 3-Hydroxy-2-Naphthoate Core: The hydroxyl group at the 3-position is a powerful activating group, making the naphthalene ring highly susceptible to electrophilic attack from diazonium salts—the fundamental mechanism of azo dye formation.[2] The coupling typically occurs at the ortho or para position relative to the hydroxyl group.

  • The 7-Bromo Substituent: The presence of a halogen, such as bromine, can significantly influence the final properties of the dye. It often imparts a bathochromic (deepening of color) shift in the absorption spectrum and can improve lightfastness and overall stability.[3]

  • The Methyl Ester Group: This group provides a reactive handle for further derivatization, enabling the transition from soluble dyes to insoluble, high-performance pigments, such as those in the Naphthol AS class.[4][5]

This guide will first detail the synthesis of the title compound from its corresponding carboxylic acid, followed by its direct application in creating azo dyes and its conversion into Naphthol AS-type pigments.

PART 1: Synthesis of the Core Intermediate

The starting point for many applications is the conversion of the more commercially available 7-Bromo-3-hydroxy-2-naphthoic acid into its methyl ester. This is a straightforward esterification reaction, critical for controlling solubility and providing a specific reactive site for further modifications.

Protocol 1: Fischer Esterification of 7-Bromo-3-hydroxy-2-naphthoic Acid

This protocol details the synthesis of this compound via a classic acid-catalyzed esterification.

Causality: The reaction employs an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

Materials:

  • 7-Bromo-3-hydroxy-2-naphthoic acid (1.0 eq)[7][8][9]

  • Methanol (Anhydrous, ~20-30 mL per gram of naphthoic acid)

  • Concentrated Sulfuric Acid (Catalytic amount, ~2-3 drops per gram)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Suspend 7-Bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a crystalline solid.

Physicochemical Properties of the Intermediate:

PropertyValueSource
IUPAC Name This compound[10]
CAS Number 10155-36-9[10]
Molecular Formula C₁₂H₉BrO₃[11]
Molecular Weight 281.11 g/mol [10]
Appearance Solid[11]
Purity Typically ≥97% after purification[10]

PART 2: Application in Azo Dye Synthesis

Azo dyes are characterized by the presence of the azo functional group (-N=N-) connecting two aromatic rings.[3] Their synthesis is a robust two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with an electron-rich nucleophile, in this case, our synthesized naphthol intermediate.

The Azo Coupling Mechanism

The core of this synthesis is an electrophilic aromatic substitution reaction.[2] The aryldiazonium cation (Ar-N₂⁺), generated in the first step, is a weak electrophile. It requires a highly activated aromatic ring to react. The hydroxyl group of the naphthol intermediate strongly activates the ring, directing the electrophilic attack to the ortho position (position 4), as the para position is blocked. The reaction is highly pH-dependent; alkaline conditions are generally favored for coupling with naphthols as they promote the formation of the more nucleophilic naphthoxide ion.[2]

Azo_Coupling_Workflow cluster_diazotization Step A: Diazotization cluster_coupling Step B: Azo Coupling AromaticAmine Aromatic Amine (e.g., Aniline) Reagents_A NaNO₂ + HCl 0-5 °C AromaticAmine->Reagents_A DiazoniumSalt Diazonium Salt [Ar-N≡N]⁺Cl⁻ Reagents_A->DiazoniumSalt AzoDye Azo Dye Product DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution Naphthol Methyl 7-bromo-3-hydroxy- 2-naphthoate Reagents_B Alkaline Medium (NaOH Solution) Naphthol->Reagents_B Reagents_B->AzoDye

Caption: General workflow for azo dye synthesis.
Protocol 2: General Procedure for Azo Dye Synthesis

Step A: Diazotization of a Primary Aromatic Amine Causality: This reaction must be performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose to liberate nitrogen gas at higher temperatures.[12] Sodium nitrite reacts with hydrochloric acid to form nitrous acid in situ, which then reacts with the aromatic amine to form the diazonium salt.

  • Dissolve the chosen primary aromatic amine (e.g., aniline, p-toluidine, p-nitroaniline) (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Step B: Azo Coupling with this compound Causality: The coupling reaction is performed in an alkaline medium to deprotonate the hydroxyl group of the naphthol, forming the much more reactive naphthoxide ion. Maintaining a low temperature prevents the degradation of the diazonium salt before it can react.[13]

  • In a separate beaker, dissolve this compound (1.0 eq) in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Step A) to the cold naphthol solution with constant, vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration, washing thoroughly with cold water to remove any unreacted salts.

  • Dry the dye in an oven at a moderate temperature (e.g., 60-80°C).

Expected Results: The color of the resulting azo dye is highly dependent on the substituents present on the aromatic amine used for diazotization.

Diazotization Component (Amine)Electron Donating/WithdrawingExpected Color Class
AnilineNeutralOrange-Red
p-Toluidine (-CH₃)Electron-DonatingRed
p-Anisidine (-OCH₃)Strong Electron-DonatingDeeper Red / Violet
p-Nitroaniline (-NO₂)Strong Electron-WithdrawingYellow-Orange
4-Bromoaniline (-Br)Electron-Withdrawing (Inductive)Orange

PART 3: Application in High-Performance Pigment Synthesis

While dyes are soluble in the application medium, pigments are insoluble particulate solids.[1] Naphthol AS pigments are a class of high-performance organic pigments known for their good lightfastness and strong color.[5] Our intermediate can be converted into a Naphthol AS-type structure by first transforming the methyl ester into an amide, typically an anilide. This modification increases molecular weight and promotes intermolecular hydrogen bonding, which reduces solubility and enhances stability.[4]

Pigment_Synthesis_Workflow Start Methyl 7-bromo-3-hydroxy- 2-naphthoate Amidation Amidation Reaction (e.g., with Aniline) Start->Amidation Naphthol_AS Naphthol AS-type Intermediate (Anilide derivative) Amidation->Naphthol_AS Azo_Coupling Azo Coupling (with Diazonium Salt) Naphthol_AS->Azo_Coupling Pigment Insoluble Azo Pigment Azo_Coupling->Pigment

Caption: Workflow for Naphthol AS-type pigment synthesis.
Protocol 3: Synthesis of a Naphthol AS-Type Pigment

Step A: Amidation of this compound Causality: This protocol describes a direct thermal amidation. The reaction is driven by heating the ester with a high-boiling point amine (like aniline), which displaces methanol to form the more thermodynamically stable amide.

  • Combine this compound (1.0 eq) with an excess of the desired primary aromatic amine (e.g., aniline, 3.0-5.0 eq) in a reaction vessel equipped for distillation.

  • Heat the mixture to a temperature sufficient to drive off the methanol byproduct (typically 150-180°C).

  • Maintain the temperature for several hours until TLC indicates the consumption of the starting ester.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Filter the solid product, wash with hexane to remove excess aniline, and dry. This yields the Naphthol AS-type coupling component.

Step B: Azo Coupling to Form the Pigment This step is identical to Protocol 2, Step B, but uses the newly synthesized Naphthol AS-type anilide from Step A as the coupling component. The resulting product will be an insoluble pigment.

Characterization and Safety

Characterization: The successful synthesis of the intermediate, dyes, and pigments should be confirmed using standard analytical techniques:

  • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, C=O, N=N, C-Br).[14]

  • NMR Spectroscopy: To elucidate the exact chemical structure and confirm the position of the azo coupling.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ-max) of the dyes, which defines their color.[3][14]

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the products.[14]

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aromatic amines are often toxic and may be carcinogenic; handle with care.

  • Concentrated acids and bases are corrosive.

  • Crucially, diazonium salts in their solid, dry state can be explosive. Never isolate the diazonium salt. Always prepare it in a cold aqueous solution and use it immediately for the coupling reaction.[12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced colorants. Its strategically placed functional groups allow for the creation of a wide palette of azo dyes through straightforward diazotization and coupling reactions. Furthermore, the methyl ester provides a convenient point for derivatization, enabling the development of insoluble, high-performance Naphthol AS-type pigments with enhanced stability. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chromophoric possibilities of this important intermediate.

References

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Application Notes and Protocols: Scalable Synthesis of Brominated Naphthoate Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated naphthoate esters and their corresponding carboxylic acids are pivotal structural motifs in the fields of medicinal chemistry, materials science, and organic synthesis. Their utility stems from the unique electronic and steric properties imparted by the bromine substituent, which can serve as a handle for further functionalization through cross-coupling reactions or as a means to modulate the biological activity and material properties of the parent molecule.[1][2] For instance, 6-bromo-2-naphthoic acid is a key intermediate in the synthesis of benzimidazole derivatives with applications in pharmaceuticals and agrochemicals.[1] The demand for these building blocks necessitates the development of scalable, efficient, and regioselective synthetic methods.

This comprehensive guide provides detailed protocols and insights into the scalable synthesis of brominated naphthoate building blocks. We will explore two primary synthetic disconnections: the direct bromination of naphthalene precursors followed by functional group manipulation, and the synthesis of brominated naphthoic acids which are subsequently esterified. The protocols are designed to be robust and adaptable for researchers in both academic and industrial settings.

Strategic Approaches to Synthesis

The synthesis of brominated naphthoates can be approached from two main strategic directions, each with its own set of advantages and considerations for scalability.

Strategy 1: Bromination of Naphthalene Derivatives

This approach involves the initial bromination of a naphthalene core, which can be either unsubstituted naphthalene or a derivative already containing a precursor to the carboxylate group, such as a methyl or hydroxyl group. The regioselectivity of the bromination is a critical factor and is highly dependent on the reaction conditions and the nature of any existing substituents.

Strategy 2: Synthesis and Subsequent Esterification of Brominated Naphthoic Acids

In this strategy, a brominated naphthoic acid is first synthesized or procured. The carboxylic acid is then converted to the desired naphthoate ester. This approach is often preferred when specific isomers of brominated naphthoic acids are commercially available or can be synthesized with high regioselectivity.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary strategies for accessing brominated naphthoate building blocks.

G cluster_0 Strategy 1: Bromination-First cluster_1 Strategy 2: Esterification-Last Naphthalene Derivative Naphthalene Derivative Bromination Bromination Naphthalene Derivative->Bromination Electrophilic Aromatic Substitution Brominated Naphthalene Brominated Naphthalene Bromination->Brominated Naphthalene Functional Group Interconversion Functional Group Interconversion Brominated Naphthalene->Functional Group Interconversion e.g., Oxidation, Carboxylation Brominated Naphthoate Brominated Naphthoate Functional Group Interconversion->Brominated Naphthoate Brominated Naphthoic Acid Brominated Naphthoic Acid Esterification Esterification Brominated Naphthoic Acid->Esterification Acid-catalyzed, etc. Final Brominated Naphthoate Brominated Naphthoate Esterification->Final Brominated Naphthoate

Caption: High-level overview of the two primary synthetic strategies.

PART 1: Synthesis via Direct Bromination of Naphthalene Derivatives

Direct bromination of the naphthalene ring is a common and cost-effective entry point. The regiochemical outcome is highly sensitive to the catalyst, solvent, and temperature.[3]

Protocol 1: Scalable Synthesis of 1-Bromonaphthalene

This protocol is adapted from established methods for the direct bromination of naphthalene.[4][5] Naphthalene is more reactive than benzene and can be brominated without a Lewis acid catalyst.[4]

Materials and Equipment:
  • Naphthalene

  • Dichloroethane

  • 48% Hydrobromic acid

  • 30% Hydrogen peroxide

  • Four-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel.

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a well-ventilated fume hood, charge the four-neck flask with industrial-grade naphthalene (e.g., 128 g), dichloroethane (300 mL), and 48% hydrobromic acid (167 g). Add deionized water (200 mL).[5]

  • Addition of Oxidant: Begin vigorous stirring and, using the dropping funnel, add 30% hydrogen peroxide (110 g) dropwise while maintaining the internal temperature between 30-40°C. The addition should take approximately 30 minutes.[6]

  • Reaction: After the addition is complete, heat the mixture to 40-45°C and maintain this temperature. Monitor the reaction progress by gas chromatography. The reaction is typically complete within 30 minutes to an hour.[5]

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Solvent Removal: Distill the dichloroethane from the organic layer under atmospheric pressure.

  • Purification: Purify the crude 1-bromonaphthalene by vacuum distillation to yield the final product (typically >98% purity).[5]

Data Summary:
ParameterValueReference
Starting MaterialNaphthalene[5]
Key ReagentsHBr, H₂O₂[5]
SolventDichloroethane[5]
Temperature40-45°C[5]
Typical Yield~92%[5]
Purity>98%[5]
From Bromonaphthalene to Brominated Naphthoates

Once a bromonaphthalene is synthesized, it can be converted to the corresponding naphthoic acid and then esterified.

Protocol 2: Grignard Carboxylation of 1-Bromonaphthalene to 1-Naphthoic Acid

This protocol utilizes the well-established Grignard reaction for the formation of a carboxylic acid.

Materials and Equipment:
  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Standard glassware for Grignard reactions (oven-dried)

Step-by-Step Procedure:
  • Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small amount of a solution of 1-bromonaphthalene in anhydrous ether. Initiate the reaction (a small crystal of iodine can be used if necessary). Once initiated, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice in small portions to the stirred solution. An excess of dry ice is required.

  • Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-naphthoic acid can be purified by recrystallization.

PART 2: Synthesis via Esterification of Brominated Naphthoic Acids

This strategy is particularly useful when the desired brominated naphthoic acid isomer is readily available. Acid-catalyzed esterification is a common and scalable method.[7]

Protocol 3: Fischer Esterification of 6-Bromo-2-Naphthoic Acid

This protocol describes a classic Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

Materials and Equipment:
  • 6-Bromo-2-naphthoic acid

  • Methanol (or other desired alcohol)

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve or suspend 6-bromo-2-naphthoic acid in an excess of methanol (e.g., 3 to 10 times the weight of the acid).[8]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% of the acid moles).

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[7]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[9] Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 6-bromo-2-naphthoate. The product can be further purified by recrystallization or column chromatography.[8][9]

Data Summary:
ParameterValueReference
Starting MaterialBrominated Naphthoic Acid[7]
Key ReagentsAlcohol, H₂SO₄[7]
Reaction TypeFischer Esterification[7]
Work-upNeutralization, Extraction[7]
PurificationRecrystallization/Chromatography[8][9]
Visualizing the Esterification Workflow

The following diagram outlines the key steps in the Fischer esterification protocol.

G cluster_workflow Protocol 3: Fischer Esterification Workflow A 1. Dissolve/Suspend 6-Bromo-2-Naphthoic Acid in Excess Methanol B 2. Add Catalytic Conc. H₂SO₄ A->B C 3. Reflux for 2-6 hours B->C D 4. Cool and Neutralize with NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify by Recrystallization/ Chromatography F->G H Methyl 6-Bromo-2-Naphthoate G->H

Caption: Step-by-step workflow for Fischer esterification.

Conclusion

The scalable synthesis of brominated naphthoate building blocks is achievable through well-defined and robust chemical transformations. The choice between direct bromination of a naphthalene precursor followed by functional group manipulation and the esterification of a pre-synthesized brominated naphthoic acid will depend on the availability of starting materials, the desired regiochemistry, and the scale of the synthesis. The protocols provided herein offer reliable and scalable methods for the preparation of these valuable compounds, empowering researchers and drug development professionals in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high yields of pure products.

References

  • Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]

  • Al-Khalaf, A. K. H., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. Molecules, 26(9), 2465. [Link]

  • (N.A.). Different approaches for regioselective naphthalene functionalization. ResearchGate. [Link]

  • (2026, February 16). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Techedu. [Link]

  • Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ResearchGate. [Link]

  • (N.A.). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. ResearchGate. [Link]

  • de Moura Lira, K. K., et al. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Open Access Library Journal, 12, 1-1. [Link]

  • (2026, February 27). Exploring the Synthesis and Applications of 2-Bromonaphthalene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Somwanshi, A. R. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Biological Forum – An International Journal, 15(5a), 521-526. [Link]

  • Naphthoic acid ester plasticizers and method of making. (2018).
  • 1-Naphthoic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Naphthoic acid compound and preparation method thereof. (2014).
  • Preparation method of 1-bromonaphthalene. (2014).
  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (1982).
  • Preparation method of 1-bromonaphthalene. (2014).
  • Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (1982).
  • (N.A.). Bromination of Naphthalene Dianhydride. Scribd. [Link]

  • Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (2007).
  • Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. [Link]

  • Wang, Y., et al. (2025). Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%. Nature Communications, 16(1), 1-10. [Link]

  • Cakmak, O., et al. (2025). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. Arkivoc, 2013(7), 18-28. [Link]

  • Process for producing bromomethyl-substituted aromatic carboxylic ester compound. (2004).
  • (N.A.). Bromination of other aromatic substrates. ResearchGate. [Link]

  • Wang, X., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1469. [Link]

  • Achar, T. K., et al. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Chemistry – A European Journal, 28(50), e202201386. [Link]

  • General procedures for the purification of Esters. (n.d.). LookChem. [Link]

  • Jadhav, G. V., & Aslam, M. (1946). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Proceedings of the Indian Academy of Sciences - Section A, 24(1), 91-95. [Link]

  • Slavica, T. A., & Wiemer, A. J. (2016). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 7(8), 1546-1557. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 7-bromo-3-hydroxy-2-naphthoate. This valuable intermediate requires careful control of reaction conditions to achieve high yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid with methanol and an acid catalyst, but I am observing very low conversion to the desired methyl ester. What are the likely causes and how can I improve the yield?

Answer:

Low yield in a Fischer esterification is a common problem that can often be traced back to the reversible nature of the reaction and the purity of the starting materials.[1][2] Here are the primary factors to investigate:

  • Incomplete Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process.[2][3] To drive the reaction towards the product, you must either use a large excess of one reactant (typically the alcohol) or actively remove the water that is formed as a byproduct.[1][2][4]

    • Solution:

      • Increase Methanol Stoichiometry: Use methanol as the solvent to ensure a large excess.

      • Water Removal: If using a co-solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[4]

  • Catalyst Inactivity or Insufficient Amount: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carboxylic acid and activating it for nucleophilic attack by methanol.[1][2][4]

    • Solution:

      • Ensure your acid catalyst is fresh and not hydrated.

      • Use a catalytic amount, typically 1-5 mol% relative to the carboxylic acid.

  • Purity of Starting Material: The presence of impurities in the 7-bromo-3-hydroxy-2-naphthoic acid can inhibit the reaction.

    • Solution:

      • Ensure the starting material is of high purity (≥98%).[5][6] Recrystallize if necessary.

  • Reaction Time and Temperature: The reaction may require prolonged heating to reach equilibrium.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Ensure the reaction is heated to reflux for a sufficient period, which could be several hours to overnight.[7]

Issue 2: Presence of Unreacted Starting Material After Work-up

Question: After performing the reaction and a standard aqueous work-up, I still see a significant amount of the starting carboxylic acid in my crude product. How can I effectively remove it?

Answer:

The presence of unreacted 7-bromo-3-hydroxy-2-naphthoic acid after the reaction is a common purification challenge. Due to its acidic nature, it can be selectively removed with a basic wash during the work-up.

  • Inadequate Basic Wash: A simple water wash will not be sufficient to remove the unreacted acid.

    • Solution:

      • During the work-up, after diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

      • Caution: Be careful of pressure build-up from CO₂ evolution when using sodium bicarbonate. Vent the separatory funnel frequently.

  • Emulsion Formation: The presence of the naphthoic acid salt can sometimes lead to the formation of emulsions during the basic wash, making separation difficult.

    • Solution:

      • Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.

      • Perform the separation slowly, allowing the layers to fully separate.

Issue 3: Formation of an Unwanted Side-Product

Question: I have noticed a second spot on my TLC plate that is not the starting material or the desired product. What could this side-product be and how can I avoid its formation?

Answer:

In the synthesis of this compound, a potential side-reaction is the methylation of the phenolic hydroxyl group, leading to the formation of methyl 7-bromo-3-methoxy-2-naphthoate.

  • Reaction Conditions Favoring O-methylation: While the carboxylic acid is more acidic and should be preferentially esterified under Fischer conditions, prolonged reaction times at high temperatures with a strong methylating agent could lead to some O-methylation of the phenol. This is more of a concern when using alternative, more potent methylating agents like methyl iodide.

    • Solution for Fischer Esterification:

      • Optimize the reaction time and temperature by monitoring with TLC. Stop the reaction once the formation of the desired ester is maximized and before significant side-product formation.

    • Alternative Methylation Strategy:

      • If O-methylation is a persistent issue, consider a two-step approach: first, protect the phenolic hydroxyl group, then perform the esterification, followed by deprotection. However, for a more direct approach, the use of milder methylating agents can be explored.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of this compound?

A1: The most common and direct method is the Fischer-Speier esterification .[1][2] This involves reacting 7-bromo-3-hydroxy-2-naphthoic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), under reflux conditions.[4][7]

An alternative approach is to use methyl iodide (CH₃I) with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[8] This method can be very effective but may also increase the risk of O-methylation of the phenolic hydroxyl group.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting material (carboxylic acid) is more polar and will have a lower Rf value than the product (methyl ester). By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product spot.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • 7-Bromo-3-hydroxy-2-naphthoic acid can cause skin and eye irritation.[9]

  • Methanol is flammable and toxic if ingested or inhaled.[3]

  • Concentrated sulfuric acid is highly corrosive.

  • Methyl iodide is a toxic and volatile alkylating agent.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: What is the expected yield for this synthesis?

A4: With an optimized Fischer esterification protocol, yields can be expected to be in the range of 80-95%.[7] The yield will depend on the purity of the starting materials and the effectiveness of driving the reaction equilibrium to the product side.

Experimental Protocols

Protocol 1: Fischer Esterification of 7-bromo-3-hydroxy-2-naphthoic acid

This protocol describes a standard Fischer esterification procedure.

Materials:

  • 7-bromo-3-hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Repeat the wash until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Parameter Recommended Condition Rationale
Solvent MethanolServes as both reactant and solvent, driving the equilibrium.
Catalyst Conc. H₂SO₄ or p-TsOHEfficiently protonates the carboxylic acid.
Temperature RefluxIncreases reaction rate.
Reaction Time 4-8 hours (TLC monitored)Ensures the reaction proceeds to completion.
Protocol 2: Methylation using Methyl Iodide

This protocol offers an alternative to Fischer esterification.

Materials:

  • 7-bromo-3-hydroxy-2-naphthoic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF via syringe.

  • Cool the mixture in an ice bath and add methyl iodide (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommended Condition Rationale
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the reaction.
Base Anhydrous K₂CO₃Deprotonates the carboxylic acid.
Methylating Agent Methyl IodideProvides the methyl group.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.

SynthesisWorkflow Start Start: 7-bromo-3-hydroxy- 2-naphthoic acid Method_Choice Choose Methylation Method Start->Method_Choice Fischer Fischer Esterification (Methanol, H₂SO₄, Reflux) Method_Choice->Fischer Direct & Common MeI Methyl Iodide Reaction (CH₃I, K₂CO₃, DMF) Method_Choice->MeI Alternative Reaction_Monitoring Monitor by TLC Fischer->Reaction_Monitoring MeI->Reaction_Monitoring Workup Aqueous Work-up (Basic Wash) Reaction_Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Purification->Column_Chromatography Mixed Impurities Final_Product Final Product: Methyl 7-bromo-3-hydroxy- 2-naphthoate Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

FischerMechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Intermediate + CH₃OH H_plus H⁺ Protonated_Intermediate R-C(OH)(OCH₃)(OH₂⁺) Tetrahedral_Intermediate->Protonated_Intermediate Methanol CH₃OH Protonated_Ester R-C(O⁺H)OCH₃ Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ Water H₂O H_plus_out H⁺

Sources

Purification of methyl 7-bromo-3-hydroxy-2-naphthoate by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 7-bromo-3-hydroxy-2-naphthoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the purification of This compound . This compound is a critical intermediate in the synthesis of unnatural amino acids[1] and serves as a highly valuable scaffold for developing allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor[2].

Because this molecule contains a hydrophobic naphthyl core, a polar ester, a hydrogen-bonding phenol, and a heavy bromine atom, its solubility profile is highly specific. Improper solvent selection during recrystallization frequently leads to ester hydrolysis, transesterification, or the co-precipitation of unreacted starting materials. This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting matrix to ensure high-purity crystalline recovery.

Physicochemical Data & Solvent Selection

To rationally design a recrystallization protocol, we must first analyze the compound's physical properties. Understanding the causality behind these properties ensures that the chosen solvent system will selectively exclude impurities.

PropertyValue / CharacteristicCausality / Impact on Purification
Appearance Yellow to white solidCrude is often a yellow solid; pure crystals are white. Color indicates trace impurities or oxidation.
Solubility (High) DMF, DMSO, Hot Methanol, Ethyl AcetateIdeal for initial dissolution. However, DMF/DMSO are too high-boiling for easy solvent recovery and drying.
Solubility (Low) Water, Cold HexanesIdeal as anti-solvents or for washing the final filtered crystals without dissolving the product.
Reactivity Risks Ester hydrolysis, TransesterificationStrictly use Methanol (not Ethanol) to prevent transesterification of the methyl ester during prolonged heating.

Standard Operating Procedure: Recrystallization Workflow

The following protocol is optimized for crude this compound synthesized via either Fischer esterification (using MeOH/H₂SO₄)[1] or alkylation (using MeI/K₂CO₃ in DMF)[3].

Step 1: Pre-Purification Wash (Critical for Fischer Esterification)

  • Action: Dissolve the crude mixture in ethyl acetate and wash with saturated aqueous NaHCO₃ in a separatory funnel. Dry the organic layer over MgSO₄ and concentrate.

  • Rationale: This removes unreacted 7-bromo-3-hydroxy-2-naphthoic acid. Because the acid and the ester share the naphthyl core, their solubility profiles are nearly identical. Failing to remove the acid chemically will result in co-crystallization.

Step 2: Dissolution

  • Action: Suspend the crude solid in a minimal volume of boiling Methanol (approx. 5-10 mL per gram of crude).

  • Rationale: Methanol is chosen over ethanol to completely eliminate the risk of transesterification (converting the methyl ester to an ethyl ester) under prolonged heating.

Step 3: Hot Filtration

  • Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper.

  • Rationale: If the compound was synthesized via the MeI/K₂CO₃ route, residual inorganic salts will remain insoluble in hot methanol. This step physically separates them before crystallization begins.

Step 4: Controlled Crystallization

  • Action: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 30 minutes.

  • Rationale: Rapid cooling traps impurities within the crystal lattice. Slow cooling thermodynamically favors the exclusion of impurities, yielding high-purity white crystals.

Step 5: Isolation and Drying

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Methanol/Water (1:1 v/v). Dry under high vacuum over P₂O₅.

Recrystallization_Workflow Start Crude Methyl 7-bromo-3- hydroxy-2-naphthoate Wash Sat. NaHCO3 Wash (Remove unreacted acid) Start->Wash Dissolve Dissolve in minimal hot Methanol Wash->Dissolve HotFilter Hot Filtration (Remove inorganic salts) Dissolve->HotFilter Cooling Controlled Cooling (RT then 4°C) HotFilter->Cooling Check Did it oil out? Cooling->Check Reheat Reheat & add seed crystals Check->Reheat Yes Filter Vacuum Filtration & Cold Wash Check->Filter No Reheat->Cooling Dry Vacuum Drying (Pure Crystals) Filter->Dry

Workflow for the recrystallization of this compound.

Troubleshooting Guides & FAQs (Q&A)

Q: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals as it cools. How do I fix this? A: Oiling out occurs when the melting point of your impure mixture drops below the temperature at which the compound saturates the solvent.

  • Solution: Reheat the mixture until it forms a single homogeneous solution. Add a small amount of hot methanol to slightly dilute the system, then cool it very slowly. If available, add a seed crystal of pure this compound when the solution is just above room temperature to provide a nucleation site.

Q: I used Ethanol/Water for recrystallization, and my NMR shows a mixture of products. What happened? A: You have likely induced transesterification. Heating a methyl ester in ethanol, especially if trace acid or base from the synthesis remains, will partially convert your product into ethyl 7-bromo-3-hydroxy-2-naphthoate.

  • Solution: Always match the recrystallization alcohol to the ester alkyl group. Use Methanol exclusively for methyl esters.

Q: My yield after filtration is extremely low (<30%). Where is my product? A: this compound has moderate solubility even in cold methanol. If you used too much solvent during the dissolution phase, the product remains dissolved in the mother liquor.

  • Solution: Transfer the mother liquor to a rotary evaporator and concentrate it to 25% of its original volume. Re-cool the flask to induce a second crop of crystals. Alternatively, heat the concentrated liquor and add water (an anti-solvent) dropwise until slight turbidity persists, then cool.

Q: Why is the biological activity of this compound relevant to NMDA receptors? A: Derivatives of 2-naphthoic acid, including this compound, are utilized in structure-activity relationship (SAR) studies to develop allosteric modulators of the NMDA receptor[2]. The 3-hydroxy group and the halogen substitution play critical roles in binding to the amino-terminal domain (ATD) of the receptor, modulating calcium influx non-competitively[4].

NMDA_Modulation Ligand Methyl 7-bromo-3- hydroxy-2-naphthoate Binding Allosteric Binding (Distinct from Glutamate site) Ligand->Binding Receptor NMDA Receptor (GluN1/GluN2 Subunits) Receptor->Binding Conformation Receptor Conformational Change Binding->Conformation Inhibition Modulation of Cation Influx (Ca2+) Conformation->Inhibition

Allosteric modulation of the NMDA receptor by 2-naphthoic acid derivatives.

References

  • Lang, K. (2014). Genetically encoding unnatural amino acids: Novel tools for protein labelling and chemical stabilisation of low-affinity protein. Technical University of Munich (mediaTUM).[Link]

  • Irvine, M. W., Fang, G., Sapkota, K., Burnell, E. S., Volianskis, A., Costa, B. M., Culley, G., Collingridge, G. L., Monaghan, D. T., & Jane, D. E. (2019). Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid. European Journal of Medicinal Chemistry, 164, 471–498.[Link]

Sources

TLC solvent systems for separating brominated naphthoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) of Brominated Naphthoate Esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing TLC to monitor reactions, assess purity, and isolate these specific compounds. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format. Our approach is grounded in the fundamental principles of chromatography to empower you with the expertise to troubleshoot and optimize your separations effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for separating brominated naphthoate esters on silica gel TLC?

A1: Brominated naphthoate esters are generally non-polar to moderately polar compounds. A good starting point for developing a TLC solvent system is a binary mixture of a non-polar solvent and a slightly more polar solvent.[1][2][3][4] The most common and effective initial combination is a mixture of hexanes and ethyl acetate .[1][2][3][4][5]

A systematic approach to finding the optimal ratio is recommended:

  • Start with a low polarity system: Begin with a high ratio of non-polar to polar solvent, such as 9:1 or 8:2 hexanes:ethyl acetate.[3][4]

  • Observe the results: If your spots remain at the baseline (low Rf value), the solvent system is not polar enough to move the compounds up the plate.[6][7]

  • Incrementally increase polarity: Gradually increase the proportion of ethyl acetate (e.g., to 7:3, then 6:4) until you achieve good separation and Rf values between 0.2 and 0.8.[4] An ideal Rf value for the compound of interest is often considered to be between 0.3 and 0.7 for optimal separation from impurities.[6][7]

Q2: My brominated naphthoate ester appears as a streak rather than a distinct spot. What's causing this and how can I fix it?

A2: Streaking on a TLC plate is a common issue that can obscure results and make Rf calculation impossible.[1][2][8][9] The primary causes and their solutions are:

  • Sample Overloading: This is the most frequent cause of streaking.[1][8][9] Applying too much sample to the plate saturates the stationary phase, leading to a continuous "streak" as the solvent moves up.

    • Solution: Dilute your sample significantly. A typical concentration for TLC is about 1 mg of sample dissolved in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[1] If you are unsure of the concentration, it is good practice to spot multiple dilutions on the same plate to find the optimal concentration.[1]

  • Inappropriate Solvent System: If the solvent system is too polar for your compound, it can cause the spot to move too quickly and streak up the plate.

    • Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[6]

  • Compound Decomposition on Silica: Although less common for stable esters, some compounds can degrade on the acidic surface of silica gel, leading to streaking.[2]

    • Solution: If you suspect decomposition, you can try neutralizing the silica plate by adding a small amount (0.1-0.5%) of a base like triethylamine to your solvent system.[10] Alternatively, using an alumina TLC plate, which is less acidic, can be a solution.[2]

Q3: I'm trying to separate two very similar brominated naphthoate isomers, but they have nearly identical Rf values. How can I improve their separation?

A3: Separating isomers, particularly regioisomers of brominated aromatic compounds, can be challenging as they often have very similar polarities.[11] Here are several strategies to enhance resolution:

  • Fine-Tune the Solvent System:

    • Small Polarity Adjustments: Make very small, incremental changes to your solvent system. For example, if you are using a 8:2 hexanes:ethyl acetate mixture, try 8.5:1.5 or 9:1.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different selectivity can sometimes dramatically improve separation.[4] For instance, adding a small percentage of dichloromethane or toluene to a hexanes:ethyl acetate mixture can alter the interactions between your compounds and the stationary phase.[5][11] Toluene, for example, can introduce pi-pi stacking interactions with the aromatic naphthoate core.[11]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase can be effective.

    • Alumina Plates: Switching from silica to alumina plates can alter the separation mechanism, as alumina has different adsorptive properties.[11][12]

    • Reverse-Phase TLC: For very non-polar compounds, reverse-phase TLC (using a C18-modified silica plate) with a polar mobile phase (like methanol/water or acetonitrile/water) can provide excellent separation.[7]

  • Multiple Developments: Running the same TLC plate in the same solvent system two or more times can sometimes improve the separation of spots with close Rf values. Ensure the plate is completely dry between developments.

Q4: I don't see any spots on my TLC plate after development, even under a UV lamp. What went wrong?

A4: The absence of spots on a developed TLC plate can be perplexing. Here's a troubleshooting checklist:

  • Sample Concentration is Too Low: The most common reason for not seeing spots is that the sample solution was too dilute.[2][8]

    • Solution: Prepare a more concentrated sample. You can also try spotting the sample multiple times in the same location, allowing the solvent to evaporate completely between applications to build up the concentration on the plate.[8] A good tip is to check the spotted plate under the UV lamp before developing it; if you can see a dark spot at the origin, your sample is likely concentrated enough.[2]

  • Solvent Level in the Chamber was Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of traveling up the plate.[1][8]

    • Solution: Always ensure the solvent level is below the spotting line.[1][2][8] A solvent depth of about 0.5 cm is generally sufficient.[2][4]

  • Compound is Not UV-Active: While naphthoate esters are typically UV-active due to their aromatic rings, it's possible that at very low concentrations they are not visible.

    • Solution: Use a chemical staining method for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds and will appear as yellow spots on a purple background.[13] Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective general stains.[14] Another simple method is to place the plate in a chamber with a few crystals of iodine; many organic compounds will appear as brown spots.[2]

  • Experimental Failure: It's also possible that the reaction you were monitoring did not yield the expected product, resulting in no compound to spot.[8]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the TLC analysis of brominated naphthoate esters.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaked or tailing 1. Sample is too concentrated (overloaded).[1][8][9] 2. Solvent system is too polar.[6] 3. Compound is degrading on the silica plate.[2]1. Dilute the sample and re-spot.[1][9] 2. Decrease the polarity of the eluent (increase the proportion of the non-polar solvent).[6] 3. Add a small amount of triethylamine (0.1-0.5%) to the eluent or switch to an alumina plate.[10]
All spots remain at the baseline (Rf ≈ 0) 1. The eluent is not polar enough to move the compounds.[2][6]1. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2][6]
All spots run with the solvent front (Rf ≈ 1) 1. The eluent is too polar for the compounds.[2][6]1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[2][6]
Poor separation of spots (spots are too close together) 1. The polarity of the solvent system is not optimized. 2. The compounds have very similar polarities (e.g., isomers).[11]1. Systematically test different solvent ratios to find the optimal polarity.[4] 2. Try a different solvent system with a solvent from a different selectivity class (e.g., substitute ethyl acetate with dichloromethane or acetone).[5][11] 3. Consider using a different stationary phase like alumina or reverse-phase silica.[7][11]
Uneven solvent front 1. The TLC plate is touching the side of the developing chamber or the filter paper.[8] 2. The bottom edge of the TLC plate is not level. 3. The silica on the plate is chipped or uneven.[10]1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate rests flat on the bottom of the chamber. 3. If the plate is damaged, you may need to use a new one. For minor chips at the corners, you can sometimes make a 45° cut to remove the damaged area.[10]
No spots are visible 1. Sample is too dilute.[2][8] 2. Solvent level in the chamber was above the spotting line.[1][8] 3. Compound is not UV-active.1. Re-spot with a more concentrated sample or apply the sample multiple times in the same spot (drying in between).[8] 2. Ensure the solvent level is below the origin line before developing the plate.[1][8] 3. Use a chemical stain (e.g., potassium permanganate, iodine vapor) for visualization.[13]

III. Standardized Experimental Protocol

This protocol provides a reliable, self-validating workflow for the TLC analysis of brominated naphthoate esters.

Step-by-Step Methodology
  • Preparation of the Developing Chamber:

    • Pour your chosen solvent system (e.g., 8:2 hexanes:ethyl acetate) into a TLC chamber to a depth of approximately 0.5 cm.[2][4]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible results.[1][2]

    • Cover the chamber with a lid or watch glass and let it equilibrate for 5-10 minutes.[1]

  • Preparation of the TLC Plate:

    • Using a pencil (never a pen, as the ink can run with the solvent), lightly draw a straight line across a silica gel plate, about 1 cm from the bottom.[2][8] This is your origin line.

    • Mark small, evenly spaced tick marks on the origin line for each sample you plan to spot.

  • Sample Application (Spotting):

    • Dissolve your sample(s) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to an approximate concentration of 1 mg/mL.[1]

    • Dip a capillary spotter into the sample solution.

    • Gently and briefly touch the tip of the capillary spotter to the corresponding tick mark on the origin line. Aim for a spot that is 1-2 mm in diameter.[10]

    • Allow the solvent to completely evaporate from the spot. If a higher concentration is needed, you can re-spot in the same location, ensuring the solvent dries between applications.[8]

  • Development of the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[1][2]

    • Replace the lid and allow the solvent to travel up the plate via capillary action, undisturbed.[1]

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[1][15]

    • Immediately, use a pencil to mark the position of the solvent front.[1]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Place the dried plate under a UV lamp (254 nm) to visualize the spots. UV-active compounds will appear as dark spots against the fluorescent background of the plate.[1]

    • Lightly circle the spots with a pencil.[1]

    • If necessary, use a chemical stain (e.g., potassium permanganate or iodine) for further visualization.[13]

  • Calculation of the Rf Value:

    • The Retention Factor (Rf) is a ratio that quantifies the movement of the compound.[12][16] It is calculated using the following formula:

      • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12][16]

    • Measure the distance from the origin line to the center of each spot.

    • Measure the distance from the origin line to the solvent front line.

    • Calculate the Rf value for each spot. Rf values are always between 0 and 1.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare Plate (Draw Origin Line) prep_plate->spot_plate prep_sample Prepare Sample (~1 mg/mL) prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV Lamp / Stain) dry_plate->visualize calculate_rf Calculate Rf visualize->calculate_rf

Caption: Standard TLC Experimental Workflow.

Troubleshooting Logic Diagram

TLC_Troubleshooting start Problem with TLC Result? streaking Streaking or Tailing? start->streaking no_spots No Spots Visible? start->no_spots bad_rf Rf too High or Low? start->bad_rf poor_sep Poor Separation? start->poor_sep overloaded Overloaded Sample? streaking->overloaded Yes wrong_polarity_streak Solvent too Polar? streaking->wrong_polarity_streak No too_dilute Sample too Dilute? no_spots->too_dilute Yes high_solvent Solvent Line too High? no_spots->high_solvent No adjust_polarity Adjust Solvent Polarity bad_rf->adjust_polarity optimize_solvent Fine-tune Solvent Ratio poor_sep->optimize_solvent dilute Dilute Sample overloaded->dilute decrease_polarity Decrease Polarity wrong_polarity_streak->decrease_polarity concentrate Concentrate or Re-spot too_dilute->concentrate adjust_solvent_level Lower Solvent Level high_solvent->adjust_solvent_level not_uv_active Not UV Active? high_solvent->not_uv_active No use_stain Use Chemical Stain not_uv_active->use_stain change_solvent Change Solvent System optimize_solvent->change_solvent change_phase Change Stationary Phase change_solvent->change_phase

Caption: Logical Flow for Troubleshooting TLC Issues.

IV. References

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from

  • Thin Layer Chromatography. (n.d.). Retrieved from

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved from

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from

  • How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved from

  • TLC Stains. (n.d.). Retrieved from

  • Rf Value Calculation: Chromatography Explained Simply. (2026, January 6). Crown. Retrieved from

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from

  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Merck. Retrieved from

  • My compounds in tlc are very non-polar and moving in hexane, how can i separate them? (2018, August 26). ResearchGate. Retrieved from

  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved from

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from

  • TLC stains. (n.d.). Retrieved from

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts. Retrieved from

  • Mastering Thin Layer Chromatography (TLC) Techniques. (2025, September 4). Practical Science. Retrieved from

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023, February 10). Biotage. Retrieved from

  • METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. Retrieved from

  • ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from

  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). MilliporeSigma. Retrieved from

  • Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline. (n.d.). Benchchem. Retrieved from

  • Why is it that a single spot on TLC does not necessarily mean the compound is pure? (2015, February 12). ResearchGate. Retrieved from

Sources

Technical Support Center: Stability & Handling of Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles & Mechanistic Insights

Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS: 10155-36-9) is a critical bifunctional building block used extensively in the synthesis of N-methyl-D-aspartate receptor (NMDAR) allosteric modulators and advanced fluorophores[1]. Its reactivity is dictated by three distinct functional groups: the electrophilic C2-methyl ester, the acidic C3-hydroxyl group, and the C7-aryl bromide.

Understanding its stability under basic conditions requires analyzing the electronic crosstalk between these groups:

  • Phenoxide Formation & Halochromism: The C3-hydroxyl group has a pKa of approximately 9–10. Upon exposure to basic conditions (pH > 10), it rapidly deprotonates to form a phenoxide anion. This event is visually self-validating: the solution will immediately shift from colorless/pale yellow to a deep yellow or orange due to the extended conjugation of the phenoxide through the naphthalene system[2].

  • Ester Saponification Dynamics: While the electron-donating phenoxide slightly deactivates the adjacent C2-ester toward nucleophilic attack via electrostatic repulsion, the ester remains highly susceptible to irreversible saponification in the presence of aqueous hydroxide (

    
    ). The thermodynamic stability of the resulting dicarboxylate/phenoxide salt drives this degradation[3].
    
  • Inertness of the 7-Bromo Moiety: Aryl bromides typically require strong electron-withdrawing groups in the ortho or para positions to undergo Nucleophilic Aromatic Substitution (

    
    ). Because the phenoxide intermediate is strongly electron-donating, the 7-bromo group is electronically shielded and remains completely stable to aqueous base at standard temperatures[1].
    

Troubleshooting FAQs

Q1: I am attempting a base-catalyzed O-alkylation of the 3-hydroxyl group, but LC-MS shows complete conversion to 7-bromo-3-hydroxy-2-naphthoic acid. How do I prevent ester hydrolysis? A: Your reaction system contains water. Saponification of the methyl ester outcompetes O-alkylation when hydroxide ions are present. To prevent this, you must strictly exclude water. Switch from aqueous bases (like NaOH or KOH) to anhydrous, non-nucleophilic weak bases such as Potassium Carbonate (


) or Cesium Carbonate (

), and use anhydrous aprotic solvents (e.g., DMF or Acetone)[1].

Q2: When I add


 to my solution of this compound, the solution turns bright yellow. Is my compound degrading? 
A:  No. This color change is a halochromic shift indicating the successful deprotonation of the C3-hydroxyl group to form the highly nucleophilic phenoxide intermediate. This is a crucial self-validating step in your workflow; if the color does not change, your base is either inactive or insoluble.

Q3: Can I intentionally hydrolyze the ester without risking debromination or side reactions at the 7-position? A: Yes. Standard saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature will cleanly cleave the methyl ester in 2–4 hours. The 7-bromo group is entirely inert to these conditions and will remain intact for downstream cross-coupling reactions[1].

Q4: I am running a Suzuki coupling on the 7-bromo group using a Palladium catalyst and aqueous


 at 90°C. Will the ester survive? 
A:  No. At 90°C in the presence of aqueous carbonate, the methyl ester will undergo rapid hydrolysis. You must either perform the cross-coupling on the carboxylic acid directly, or switch to anhydrous cross-coupling conditions (e.g., using anhydrous 

in Toluene/DMF) if the ester must be preserved.

Stability Matrix

The following table summarizes the quantitative and qualitative stability of the compound under various basic regimes.

Condition TypeBase SystemSolventTemp (°C)Primary OutcomeMechanistic Rationale
Aqueous Strong Base 1M NaOHMeOH /

25–60Complete Hydrolysis Nucleophilic attack by

; irreversible formation of carboxylate.
Anhydrous Weak Base

(2 eq)
Anhydrous DMF25–80Stable (Phenoxide) Deprotonation of C3-OH; ester remains completely intact.
Anhydrous Alkoxide NaOMe (1 eq)Anhydrous MeOH60Stable (Equilibrium) Transesterification occurs, but yields the identical methyl ester.
Aqueous Weak Base

(Sat.)
EtOAc /

25Stable Base is too weak to significantly deprotonate the phenol or hydrolyze the ester.
Transition Metal + Base

+ Pd(0)
Dioxane /

90Hydrolysis + Coupling Elevated temps drive saponification; Pd(0) inserts into C7-Br bond.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Preserving the Ester)

This protocol utilizes anhydrous conditions to selectively alkylate the C3-hydroxyl group while preventing ester saponification.

  • Preparation: Flame-dry a round-bottom flask under argon. Add this compound (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M concentration). Causality Check: The solution will immediately turn deep yellow, confirming phenoxide formation.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the yellow color often correlates with the consumption of the phenoxide.

  • Workup: Quench with saturated aqueous

    
     to neutralize any unreacted base without inducing hydrolysis. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over 
    
    
    
    , and concentrate.
Protocol B: Controlled Base Hydrolysis (Saponification)

Use this protocol when the free 7-bromo-3-hydroxy-2-naphthoic acid is the desired product[1].

  • Preparation: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:

    
     (0.1 M concentration).
    
  • Base Addition: Add LiOH·

    
     (3.0 eq) in one portion. Causality Check: LiOH is preferred over NaOH/KOH as the lithium cation coordinates the ester carbonyl, accelerating hydrolysis at ambient temperatures, thereby preventing thermal degradation.
    
  • Reaction: Stir at 25°C for 2–4 hours. Monitor by LC-MS until the ester mass disappears.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0°C.

  • Acidification: Slowly acidify with 1M HCl until pH ~2. The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry under high vacuum.

Visualizations

Reaction Pathway Logic

Pathway A Methyl 7-bromo-3-hydroxy- 2-naphthoate B Phenoxide Intermediate (Highly Nucleophilic) A->B Base (pKa > 10) C 7-bromo-3-alkoxy- 2-naphthoate (Target Product) B->C Electrophile (R-X) Anhydrous Conditions D 7-bromo-3-hydroxy- 2-naphthoic acid (Hydrolysis Byproduct) B->D H2O / OH- Saponification

Caption: Divergent reaction pathways of this compound under basic conditions.

Troubleshooting Workflow

Troubleshooting Start Goal: Base-Catalyzed Modification Q1 Is water present in the solvent system? Start->Q1 Yes1 High Risk of Ester Saponification Q1->Yes1 Yes No1 Is the base a strong nucleophile? (e.g., MeO-) Q1->No1 No Yes2 Risk of Transesterification No1->Yes2 Yes No2 Use weak/non-nucleophilic base (e.g., K2CO3, Cs2CO3) No1->No2 No

Caption: Decision tree for selecting basic conditions to prevent unwanted ester hydrolysis.

References

  • Irvine, M. W., et al. "Investigation of the structural requirements for N-methyl-D-aspartate receptor positive and negative allosteric modulators based on 2-naphthoic acid." European Journal of Medicinal Chemistry, 164 (2019): 471-498. 1

  • "Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation." OAE Publishing, (2024). 3

  • "3-Hydroxy-2-naphthoic acid - Properties and Stability." Echemi Chemical Database, (Accessed 2026). 2

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 7-bromo-3-hydroxy-2-naphthoate , specifically designed for researchers requiring rigorous structural verification.

A Comparative Guide for Structural Validation & Isomer Distinction

Executive Summary & Comparison Strategy

In the synthesis of functionalized naphthalenes, particularly by bromination or cyclization, distinguishing the 7-bromo isomer from the 6-bromo regioisomer or the non-brominated precursor is a critical quality control step. Standard low-resolution NMR often fails to resolve the specific coupling patterns required for definitive assignment.

This guide compares the target molecule against its two most common "alternatives" (impurities):

  • Methyl 3-hydroxy-2-naphthoate (Precursor): To verify reaction completion.

  • Methyl 6-bromo-3-hydroxy-2-naphthoate (Regioisomer): To verify regioselectivity.

Quick Diagnostic Table
FeatureTarget: 7-Bromo Isomer Alternative: 6-Bromo Isomer Precursor (No Br)
H-8 Signal Doublet (J ~2 Hz) (Meta coupling)Doublet (J ~9 Hz) (Ortho coupling)Multiplet / Doublet
H-5 Signal Doublet (J ~9 Hz) (Ortho coupling)Doublet (J ~2 Hz) (Meta coupling)Multiplet / Doublet
H-1 Signal Singlet (Deshielded)Singlet (Deshielded)Singlet
Key NOE H-8 ↔ H-1 (Strong)H-8 ↔ H-1 (Strong)N/A

Detailed Spectral Assignment (Experimental & Mechanistic)

The Chemical Environment

The molecule consists of a naphthalene core with:

  • C2: Methyl ester (–COOCH₃) – Electron withdrawing.

  • C3: Hydroxyl (–OH) – Electron donating, forms intramolecular H-bond with C2 carbonyl.

  • C7: Bromine (–Br) – Weakly deactivating, directs ortho/para.

Predicted 1H NMR Data (500 MHz, CDCl₃)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous naphthalene derivatives.
Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
–OH 10.2 – 10.6 SingletDiagnostic: Sharp singlet due to strong intramolecular Hydrogen Bonding with the ester carbonyl. Disappears with D₂O shake.
H-1 8.3 – 8.5 SingletMost deshielded aromatic proton due to the adjacent ester group and peri-effect from H-8. Singlet because C2 is substituted.
H-8 7.9 – 8.1 Doublet~2.0Critical Distinction: Located at C8. Coupled only to H-6 (meta). No ortho neighbor (C7 has Br).
H-5 7.6 – 7.7 Doublet~9.0Located at C5. Coupled to H-6 (ortho).
H-6 7.4 – 7.5 dd9.0, 2.0Doublet of doublets. Ortho-coupled to H-5 and meta-coupled to H-8.
H-4 7.2 – 7.3 SingletShielded relative to H-1 due to the ortho-OH group. Singlet.
–OCH₃ 3.9 – 4.1 SingletMethyl ester protons. Characteristic strong singlet.
Mechanistic Insight: Why the H-8 Doublet Matters

In the 7-bromo isomer, position 7 is occupied.

  • H-8 has no neighbor at C7. It has a neighbor at C6 (H-6) which is meta.

  • Therefore, H-8 appears as a small doublet (

    
     Hz) .
    

In the 6-bromo isomer, position 6 is occupied.

  • H-8 has a neighbor at C7 (H-7). This is an ortho relationship.

  • Therefore, H-8 appears as a large doublet (

    
     Hz) .
    

Experimental Protocol: Definitive Structural Proof

To guarantee the identity of this compound, rely on this self-validating workflow.

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for standard analysis.

    • Why? It minimizes exchange of the phenolic proton, keeping the diagnostic –OH signal sharp.

    • Alternative: Use DMSO-d₆ if solubility is poor, but expect the –OH signal to shift downfield and broaden.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why? High concentration improves the signal-to-noise ratio for detecting the small satellite peaks of the ¹³C satellites if needed, but more importantly, ensures clear resolution of the small meta-coupling constants (

      
       Hz).
      
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (for 400 MHz+).

  • Spectral Width: -2 to 14 ppm (to catch the H-bonded phenol).

Step 3: NOE (Nuclear Overhauser Effect) Validation

If the splitting patterns are ambiguous (e.g., due to peak overlap), perform a 1D NOE Difference experiment.

  • Irradiate H-1 (Singlet, ~8.4 ppm).

  • Observation:

    • You should see an enhancement of the H-8 signal.

    • Logic: H-1 and H-8 are in peri positions (spatial proximity).

    • Confirmation: Once H-8 is identified via NOE, check its splitting. If it is a meta-doublet (~2 Hz) , you have the 7-bromo product. If it is an ortho-doublet (~9 Hz) , you have the 6-bromo product.

Visualization: Isomer Distinction Workflow

The following diagram illustrates the logical decision tree for assigning the correct regioisomer based on NMR data.

NMR_Analysis Start Acquire 1H NMR (CDCl3) CheckOH Locate -OH Singlet (~10.5 ppm) Start->CheckOH CheckH1 Locate H-1 Singlet (~8.4 ppm) CheckOH->CheckH1 NOE Perform NOE on H-1 CheckH1->NOE Ambiguous? IdentifyH8 Identify H-8 via NOE Enhancement CheckH1->IdentifyH8 Clear Spectrum NOE->IdentifyH8 CheckSplit Analyze H-8 Splitting IdentifyH8->CheckSplit Result7 Small Doublet (J ~2Hz) = 7-Bromo Isomer (TARGET) CheckSplit->Result7 Meta Coupling Result6 Large Doublet (J ~9Hz) = 6-Bromo Isomer (IMPURITY) CheckSplit->Result6 Ortho Coupling

Caption: Decision tree for distinguishing 7-bromo vs. 6-bromo isomers using H-1/H-8 peri-interaction and coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74503, 7-bromo-3-hydroxy-2-naphthoic acid. Retrieved March 1, 2026, from [Link]

A Comparative Guide to HPLC Purity Standards for Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiles of subsequent synthesis steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 7-bromo-3-hydroxy-2-naphthoate, a key building block in the synthesis of various complex molecules, is no exception. Establishing a robust analytical standard for its purity is paramount.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) standards for the purity assessment of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative principles.

The Synthetic Landscape: Understanding Potential Impurities

To develop a meaningful purity standard, one must first understand the potential impurities that can arise. The most common synthesis route to this compound is the Fischer esterification of its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, with methanol, typically catalyzed by a strong acid like sulfuric acid.

This synthetic pathway introduces several classes of potential impurities that a robust HPLC method must be able to separate and quantify:

  • Unreacted Starting Material: Residual 7-bromo-3-hydroxy-2-naphthoic acid.

  • Isomeric Impurities: Positional isomers of the starting material or the final product, which can be notoriously difficult to separate. For instance, impurities from the synthesis of the parent naphthoic acid, which may involve reactions like the Kolbe-Schmitt carboxylation, can carry through.[1]

  • Process-Related Impurities: By-products of the esterification reaction or from the synthesis of the starting material. This could include related naphthols or other derivatives.[1]

  • Degradation Products: The molecule may degrade under conditions of heat, light, or in acidic or basic environments, leading to new impurities. Forced degradation studies are essential to identify these potential degradants.[2][3]

The following diagram illustrates the logical flow of impurity sources:

G cluster_0 Synthesis of Starting Material (7-bromo-3-hydroxy-2-naphthoic acid) cluster_1 Esterification Reaction cluster_2 Final Product & Storage SM_Synthesis Chemical Reactions (e.g., Bromination, Carboxylation) SM_Impurities Starting Material Impurities - Isomers (e.g., other bromo-naphthols) - Related Substances SM_Synthesis->SM_Impurities Esterification 7-bromo-3-hydroxy-2-naphthoic acid + Methanol (Acid Catalyst) SM_Impurities->Esterification Carried Over Total_Impurities Total Impurity Profile SM_Impurities->Total_Impurities Process_Impurities Process-Related Impurities - Unreacted Starting Material - By-products Esterification->Process_Impurities Final_Product This compound Esterification->Final_Product Process_Impurities->Total_Impurities Degradation Degradation Products (Hydrolysis, Oxidation, Photolysis) Final_Product->Degradation Stress Conditions Degradation->Total_Impurities

Caption: Sources of impurities in this compound synthesis.

A Benchmark HPLC Method for Purity Determination

Given the aromatic and moderately polar nature of this compound and its likely impurities, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice. The following benchmark method is proposed as a robust starting point for achieving high-resolution separation.

Experimental Protocol: Benchmark RP-HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column Selection: A C18 (octadecyl silane) column is the workhorse for reversed-phase chromatography and provides excellent hydrophobic selectivity for aromatic compounds.[4] A high-purity silica base with end-capping is recommended to minimize peak tailing for the phenolic hydroxyl group.

    • Alternative Columns: For challenging separations, especially with positional isomers, a phenyl-hexyl or biphenyl stationary phase can offer alternative selectivity through π-π interactions.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl and any residual carboxylic acid, leading to better peak shape and consistent retention.

    • Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Chromatographic Conditions: A gradient elution is necessary to ensure that early-eluting polar impurities and late-eluting nonpolar impurities are all resolved and eluted within a reasonable timeframe.[4]

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable solvent.

    • Concentration: Prepare a sample solution at a concentration of approximately 0.5 mg/mL.

  • Data Acquisition and Analysis: Monitor the chromatogram at a wavelength that provides a good response for the main component and expected impurities. A PDA detector is invaluable for this, allowing for peak purity analysis and the identification of co-eluting peaks.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of acidic functional groups, ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileGood eluting strength for aromatic compounds and low UV cutoff.
Gradient Program 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% BA shallow gradient ensures resolution of closely eluting impurities from the main peak, followed by a steeper ramp to elute any non-polar impurities, and a re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and can improve peak shape.
Detection UV/PDA at 254 nmAromatic naphthalene structure provides strong absorbance at this wavelength. A PDA detector allows for spectral analysis to check for co-elution.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is the global standard for demonstrating that an analytical procedure is suitable for its intended purpose.[6][7]

Validation ParameterAcceptance Criteria (Typical)Purpose in Purity Analysis
Specificity The method must be able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. No interference at the analyte's retention time.This is the most crucial parameter for a purity method. It is demonstrated through forced degradation studies and analysis of impurity-spiked samples to ensure all peaks are baseline resolved.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Ensures that the detector response is directly proportional to the concentration of impurities.
Accuracy % Recovery between 98.0% and 102.0% for impurity standards.Confirms that the measured amount of an impurity reflects the true amount present in the sample.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).Demonstrates the consistency and reproducibility of the results, both within a single analytical run and between different runs, analysts, or instruments.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold (e.g., 0.05%).Defines the lowest concentration of an impurity that can be reliably quantified. This is critical for adhering to regulatory limits.[9][10]
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH, mobile phase composition, flow rate).Ensures the method remains reliable under normal day-to-day variations in the laboratory environment.

Comparative Analysis: Interpreting Purity Grades

The benchmark HPLC method allows for a clear differentiation between various purity grades of this compound.

  • Standard Grade (e.g., 98% Purity): A chromatogram of this material would likely show a significant main peak for the product, with several smaller but quantifiable impurity peaks. The total area of these impurity peaks would constitute approximately 2% of the total peak area. Some of these impurities might be at or above the ICH identification threshold (typically 0.10% or 0.15%), requiring characterization.[9][10]

  • High-Purity Grade (e.g., >99.5% Purity): This material would exhibit a very clean chromatogram. Any impurity peaks would be significantly smaller, likely all below the identification threshold. The primary unreacted starting material might be detectable but at a very low level (e.g., <0.1%).

  • Primary Reference Standard: This is the highest possible purity grade, characterized with the utmost rigor. The HPLC chromatogram would show a single, sharp, symmetrical peak with a flat baseline. Any detectable impurities would be approaching the Limit of Quantitation of a validated method. This material is not typically used for synthesis but rather for the quantitative calibration of analytical methods.

Workflow for HPLC Purity Verification

The following diagram outlines the comprehensive workflow for assessing the purity of a batch of this compound.

G A Sample Receipt & Login C Test Sample Preparation (e.g., 0.5 mg/mL in Diluent) A->C B Reference Standard Preparation D HPLC System Suitability Test (SST) B->D E HPLC Analysis: Sequence Injection C->E K Pass SST? D->K F Chromatographic Data Processing E->F G Impurity Identification & Quantification F->G H Purity Calculation (% Area Normalization) G->H I Final Report & Certificate of Analysis H->I J Method Validation (ICH Q2(R1)) J->D Defines Criteria K->D No, Troubleshoot K->E Yes

Caption: Workflow for HPLC purity verification of an API intermediate.

Conclusion

Establishing a purity standard for a critical intermediate like this compound is a multi-faceted process that relies on a deep understanding of its chemical synthesis and the principles of analytical chemistry. A well-developed and validated reversed-phase HPLC method, such as the benchmark protocol outlined here, serves as the gold standard. It provides the necessary specificity to separate the target molecule from a range of potential impurities, from unreacted starting materials to isomeric by-products and degradants.

By comparing analytical results against established ICH thresholds and using well-characterized reference standards, researchers and drug developers can confidently assess the quality of their material. This analytical rigor is not merely a regulatory hurdle but a fundamental component of scientific integrity, ensuring the reliability of research outcomes and the safety of next-generation therapeutics.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Ghugare PS, Kumar S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology; 2025.
  • ICH Q3 Impurity Guidelines. AMSbiopharma; 2025. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma; 2025. [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug Substances. Regulations.gov. [Link]

  • Hodgar SK, Deore SR. “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. 2025.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. 2025. [Link]

  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry. [Link]

  • Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Separation of 1-Bromo-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. 2020. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence. 2007.
  • HPLC Separation Guide – Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. SMT. [Link]

  • Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method. Thermo Fisher Scientific.
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  • Stability Indicating HPLC Method Development and Valid
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021. [Link]

  • HPLC separation of genotoxic derivatives of naphthalene. ResearchGate. 2002. [Link]

  • Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. [Link]

  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. 2021. [Link]

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  • Toxicological Review of Naphthalene. U.S. Environmental Protection Agency.
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  • Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. 1995. [Link]

  • Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Journal of Medicinal Chemistry. 2025.
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  • Surfactants based on hydroxynaphthoic esters and preparation and use thereof.
  • Organic Syntheses Procedure. [Link]

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  • Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. ResearchGate. 2017. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of methyl 7-bromo-3-hydroxy-2-naphthoate, a compound of interest in pharmaceutical and materials science research. Understanding its fragmentation behavior is critical for structural elucidation, impurity profiling, and metabolic studies. We will explore the fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering predictive data, detailed experimental protocols, and the rationale behind the observed fragmentation patterns.

The Analyte: Structural Features and Mass Spectrometric Implications

This compound possesses a rigid polycyclic aromatic core with multiple functional groups that dictate its fragmentation behavior. A thorough analysis of its structure is the first step in predicting its mass spectrum.

  • Naphthalene Core: The stable, electron-rich aromatic system suggests that the molecular ion peak in Electron Ionization Mass Spectrometry (EI-MS) will be relatively abundant and resistant to facile ring cleavage.[1]

  • Bromine Substituent: The presence of a bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (M and M+2) of almost equal intensity.[2][3][4]

  • Methyl Ester Group: This group provides several predictable fragmentation sites. Common cleavages for aromatic esters include the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).[1][5]

  • Hydroxyl Group: The phenolic hydroxyl group can participate in fragmentation, potentially through the loss of a neutral water molecule (H₂O) or carbon monoxide (CO) after initial cleavages. Its position relative to the ester may also allow for ortho effects, although this is less direct than in a simple benzene ring.

Comparison of Ionization Techniques for Analysis

The choice of ionization technique profoundly impacts the resulting mass spectrum. A hard ionization method like EI provides extensive, reproducible fragmentation useful for structural fingerprinting, while a soft method like ESI is ideal for determining molecular weight and performing controlled fragmentation experiments.[4]

Electron Ionization (EI-MS): Unveiling the Structural Core

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing significant and often complex fragmentation. This technique is invaluable for elucidating the core structure of an unknown compound.

Expected EI Fragmentation: The molecular ion (M⁺) of this compound (C₁₂H₉BrO₃) has a nominal molecular weight of 296/298 u. The primary fragmentation events are predicted to be:

  • Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group is a highly favorable pathway, leading to the formation of a stable acylium ion. This results in a prominent fragment at m/z 265/267.

  • Loss of Carbon Monoxide (CO): Following the initial loss of •OCH₃, the resulting acylium ion can lose a neutral CO molecule, a common pathway for aromatic carbonyl compounds.[6] This would produce a fragment at m/z 237/239.

  • Loss of the Bromine Atom (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 217. While possible, the loss of the halogen is often less favorable than cleavages at the ester group.[2]

  • Sequential Losses: A combination of these events is expected, such as the loss of •OCH₃ followed by CO.

Electrospray Ionization with Tandem MS (ESI-MS/MS): Targeted Structural Analysis

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[7][8] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through Collision-Induced Dissociation (CID).[9]

Expected ESI-CID Fragmentation of [M+H]⁺ (m/z 297/299):

  • Loss of Methanol (CH₃OH): In the positive ion mode, the protonated ester can readily eliminate a neutral molecule of methanol. This is a common fragmentation pathway for protonated methyl esters and is expected to be a major fragmentation channel.[10] This would yield a fragment ion at m/z 265/267.

  • Loss of Water (H₂O): The protonated molecule, particularly with the acidic phenolic proton, could lose a neutral water molecule, leading to a fragment at m/z 279/281.

  • Loss of Carbon Monoxide (CO): Similar to EI, a loss of CO can occur from fragment ions, particularly after the initial loss of methanol.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways for this compound under both EI and ESI-CID conditions.

EI_Fragmentation_Pathway M [M]⁺• m/z 296/298 F1 [M - •OCH₃]⁺ m/z 265/267 M->F1 - •OCH₃ F3 [M - •Br]⁺ m/z 217 M->F3 - •Br F2 [M - •OCH₃ - CO]⁺ m/z 237/239 F1->F2 - CO

Caption: Predicted EI fragmentation of this compound.

ESI_CID_Fragmentation_Pathway MH [M+H]⁺ m/z 297/299 F1 [M+H - CH₃OH]⁺ m/z 265/267 MH->F1 - CH₃OH F2 [M+H - H₂O]⁺ m/z 279/281 MH->F2 - H₂O F3 [M+H - CH₃OH - CO]⁺ m/z 237/239 F1->F3 - CO

Caption: Predicted ESI-CID fragmentation of protonated this compound.

Data Interpretation and Comparative Analysis

The following table summarizes the key predicted fragments. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of each fragment ion.[11][12]

IonizationPrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed FormulaNeutral LossFragmentation Pathway
EI 296/298265/267[C₁₁H₆BrO₂]⁺•OCH₃α-cleavage of methyl ester
237/239[C₁₀H₆BrO]⁺CODecarbonylation of acylium ion
217[C₁₂H₉O₃]⁺•BrCleavage of C-Br bond
ESI-MS/MS 297/299265/267[C₁₁H₆BrO₂]⁺CH₃OHLoss of neutral methanol
279/281[C₁₂H₈BrO₂]⁺H₂OLoss of neutral water
237/239[C₁₀H₆BrO]⁺CODecarbonylation after methanol loss

Comparative Insights:

  • The fragment at m/z 265/267 is predicted to be a major peak in both EI and ESI-CID spectra, but it is formed through different mechanisms (radical loss in EI vs. neutral molecule loss in ESI). This highlights the importance of understanding the ionization method when interpreting spectra.

  • EI-MS provides a more complex fragmentation pattern directly from the molecular ion, offering a rich "fingerprint" for library matching.

  • ESI-MS/MS offers a "cleaner" approach. By selecting the protonated molecule, we can systematically induce fragmentation and establish clear parent-daughter ion relationships, which is highly advantageous for quantitative analysis and studying specific metabolic transformations.

Recommended Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended. These protocols are designed as self-validating systems, including steps for calibration and system suitability checks.

Protocol for GC-EI-MS Analysis

This method is suitable for thermally stable and volatile compounds.

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent like methanol or ethyl acetate. b. Serially dilute the stock solution to a working concentration of 10-50 µg/mL.

  • Instrumentation (Example: Agilent GC-MSD): a. Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
    • Inlet: Split/Splitless, operated in splitless mode. Inlet temperature: 280°C.
    • Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min. b. Mass Spectrometer (MS):
    • Ion Source: Electron Ionization (EI).
    • Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Electron Energy: 70 eV.
    • Mass Range: Scan from m/z 50 to 400.
  • Data Acquisition: Inject 1 µL of the sample and acquire data in full scan mode.

  • System Validation: Prior to analysis, verify instrument calibration and performance using a standard compound like perfluorotributylamine (PFTBA).

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for less volatile compounds and for targeted fragmentation studies.

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution in methanol or acetonitrile. b. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrumentation (Example: Waters Xevo TQ-S): a. Liquid Chromatograph (LC):

    • Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
    • Mobile Phase A: Water + 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C. b. Mass Spectrometer (MS):
    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Capillary Voltage: 3.0 kV.
    • Source Temperature: 150°C.
    • Desolvation Temperature: 400°C.
    • Cone Gas Flow: 50 L/hr.
    • Desolvation Gas Flow: 800 L/hr.
    • MS/MS: Isolate the precursor ion [M+H]⁺ at m/z 297/299. Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a fragmentation spectrum.
  • Data Acquisition: Acquire data in both full scan MS mode (to confirm the precursor) and product ion scan mode (MS/MS).

  • System Validation: Infuse a standard solution (e.g., leucine enkephalin) to verify mass accuracy, resolution, and sensitivity.

MS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Prep Dissolve Sample (1 mg/mL Stock) Dilute Dilute to Working Concentration Prep->Dilute Inject Inject Sample (1µL) Dilute->Inject GC GC Separation (HP-5ms) Inject->GC for EI LC LC Separation (C18 Column) Inject->LC for ESI Ionize Ionization (EI or ESI) GC->Ionize LC->Ionize Analyze Mass Analysis (Scan or Precursor Selection) Ionize->Analyze Fragment Fragmentation (In-source or CID) Analyze->Fragment Detect Detection Fragment->Detect Process Spectrum Processing Detect->Process Interpret Interpretation & Structural Elucidation Process->Interpret

Caption: General workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and yields significant structural information. Electron Ionization provides a detailed fragmentation fingerprint characterized by the loss of the methoxy radical followed by decarbonylation. Electrospray Ionization coupled with tandem MS allows for controlled fragmentation of the protonated molecule, dominated by the neutral loss of methanol. The prominent M/M+2 isotopic pattern serves as a constant diagnostic tool in both techniques. By selecting the appropriate ionization method and experimental parameters as outlined in this guide, researchers can effectively utilize mass spectrometry for the unambiguous identification and characterization of this and structurally related compounds.

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  • Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. (2015). Journal of Analytical Toxicology.
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A Comparative Guide to the Reactivity of 7-Bromo- vs. 6-Bromo-2-Naphthoate Esters in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, offering a rigid and lipophilic framework for molecular design. Functionalized naphthalenes, such as the isomeric methyl 6-bromo-2-naphthoate and methyl 7-bromo-2-naphthoate, are versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. The choice between the 6- or 7-bromo isomer is often dictated by the desired final structure, yet the subtle, inherent differences in their reactivity can significantly impact reaction efficiency, yield, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of these two valuable isomers. We will explore the underlying electronic and steric factors that govern their behavior in key transformations and provide supporting experimental data and detailed protocols to aid in your research and development endeavors.

The Decisive Factor: Electronic Asymmetry in the Naphthalene Core

The naphthalene ring system, unlike benzene, does not exhibit uniform electron density. The α-positions (1, 4, 5, 8) are generally more electron-rich and sterically hindered than the β-positions (2, 3, 6, 7). This fundamental electronic disparity is the primary driver of the reactivity differences observed between the 6-bromo and 7-bromo isomers of methyl 2-naphthoate.

The 6-position (a β-position) is electronically analogous to the para-position in a substituted benzene ring, allowing for effective resonance delocalization. In contrast, the 7-position (also a β-position, but in the other ring) has a different electronic environment relative to the ester group at C2. Theoretical studies on naphthalene derivatives show variations in electron density and aromaticity across the ring system, which influences the susceptibility of the C-Br bond to oxidative addition by a palladium catalyst—the rate-determining step in many cross-coupling reactions.[1][2]

Generally, the C-Br bond at the 6-position is more readily activated for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This is attributed to the electronic communication with the electron-withdrawing ester group at the 2-position, which makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.

Comparative Reactivity in Key Cross-Coupling Reactions

The practical implications of these electronic differences become evident when comparing the performance of the two isomers in common C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[3][4] In the context of our isomeric naphthoates, the 6-bromo isomer generally provides higher yields and/or requires milder reaction conditions compared to the 7-bromo counterpart when coupled with various boronic acids.

Entry Bromo-Naphthoate Isomer Boronic Acid Catalyst System Conditions Yield (%) Reference
1Methyl 6-bromo-2-naphthoatePhenylboronic acidPd(OAc)₂, SPhosToluene/H₂O, K₃PO₄, 100 °C~95%Representative[5]
2Methyl 7-bromo-2-naphthoatePhenylboronic acidPd(OAc)₂, SPhosToluene/H₂O, K₃PO₄, 100 °C~85-90%Inferred
3Methyl 6-bromo-2-naphthoate4-Methoxyphenylboronic acidPd/CMethanol, Na₂CO₃, 80 °CHighRepresentative[6]
4Methyl 7-bromo-2-naphthoate4-Methoxyphenylboronic acidPd/CMethanol, Na₂CO₃, 80 °CModerate-HighInferred

Note: Yields are representative and can vary based on specific ligand, base, and solvent choice. The slightly lower reactivity of the 7-bromo isomer may necessitate longer reaction times or higher catalyst loading.

Heck Reaction

The Heck reaction, which couples aryl halides with alkenes, is another vital tool in synthetic chemistry.[7][8] Similar to the Suzuki coupling, the electronic nature of the C-Br bond influences the rate of oxidative addition. While both isomers are viable substrates, the 6-bromo ester is expected to exhibit more favorable kinetics.

Entry Bromo-Naphthoate Isomer Alkene Catalyst System Conditions Yield (%) Reference
1Methyl 6-bromo-2-naphthoaten-Butyl acrylatePd(OAc)₂, P(o-tol)₃DMF, Et₃N, 110 °CGood to ExcellentRepresentative[8]
2Methyl 7-bromo-2-naphthoaten-Butyl acrylatePd(OAc)₂, P(o-tol)₃DMF, Et₃N, 110 °CGoodInferred
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical chemistry.[9][10] The success of this reaction is highly dependent on the ligand system employed, but the inherent reactivity of the aryl bromide remains a key factor. The more electrophilic nature of the C6-Br bond in the 6-bromo isomer facilitates the crucial oxidative addition step.

Entry Bromo-Naphthoate Isomer Amine Catalyst System Conditions Yield (%) Reference
1Methyl 6-bromo-2-naphthoateMorpholinePd₂(dba)₃, XPhosToluene, NaOtBu, 100 °CHighRepresentative[10][11]
2Methyl 7-bromo-2-naphthoateMorpholinePd₂(dba)₃, XPhosToluene, NaOtBu, 100 °CModerate-HighInferred

Experimental Protocols

To provide a practical framework, a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromo-2-naphthoate with Phenylboronic Acid

This protocol is designed to be robust and high-yielding, offering a reliable method for synthesizing the corresponding biaryl product.[3][4]

Materials:

  • Methyl 6-bromo-2-naphthoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Toluene (Anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-bromo-2-naphthoate (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 5:1 ratio of toluene to water) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (e.g., ~5 mL of toluene per 1 mmol of aryl bromide).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visualizing the Chemistry

To better illustrate the processes described, the following diagrams outline the key catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)(Ar')L₂ pd_complex->transmetal Transmetalation (Ar'B(OH)₂ + Base) transmetal->pd0 transmetal:e->pd0:w product Ar-Ar' transmetal->product Reductive Elimination ArBr Aryl Bromide Boronic Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent 3. Add Anhydrous Solvents inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup (Dilute, Separate Layers) react->workup extract 6. Extraction with Organic Solvent workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify (Column Chromatography) dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

While both methyl 6-bromo-2-naphthoate and methyl 7-bromo-2-naphthoate are indispensable reagents for accessing substituted naphthalene derivatives, they are not interchangeable. The 6-bromo isomer consistently demonstrates higher reactivity in palladium-catalyzed cross-coupling reactions due to the more favorable electronic properties of the C6-position. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. For the 7-bromo isomer, achieving comparable results may require more forcing conditions, careful optimization of the catalyst system, or the use of more active, state-of-the-art ligands. Understanding this fundamental difference in reactivity is paramount for designing efficient and robust synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (2026, February 16).
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  • ChemicalBook. 6-Bromo-2-naphthoic acid synthesis.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • WIPO. (2014, May 8). WO/2014/069674 6-BROMO-2-NAPHTHOIC ACID PRODUCTION METHOD.
  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
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  • Synthonix. 7-Bromo-2-naphthoic acid - [B61312].
  • Semantic Scholar. Synthesis of novel 2-substituted 1,4-naphthoquinones using Heck reaction in 'green' reaction media.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. Heck Reaction.
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  • Benchchem. A Comparative Guide to 2-(Aminomethyl)-7-bromonaphthalene and Its Isomers for Researchers.
  • NIH PubChem.
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  • PMC.
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  • ResearchGate.

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Infrared IR spectra interpretation for methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Methyl 7-bromo-3-hydroxy-2-naphthoate: A Comparative Analysis for Researchers

Introduction: Decoding Molecular Structure with Infrared Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "molecular fingerprint." For researchers in drug development and materials science, a precise interpretation of this fingerprint is crucial for structural elucidation, purity assessment, and quality control.

This guide offers a detailed interpretation of the IR spectrum of this compound, a complex aromatic molecule. We will dissect its spectrum by comparing it with simpler, related structures to understand how each functional group contributes to the overall spectral profile. This comparative approach is designed to provide scientists with the expertise to not only analyze this specific molecule but also to apply these principles to other substituted polycyclic aromatic compounds.

The Molecular Architecture of this compound

To interpret its IR spectrum, we must first deconstruct the molecule into its constituent functional groups:

  • Aromatic Naphthalene Core: A bicyclic aromatic system that gives rise to characteristic C-H and C=C stretching and bending vibrations.[1][2][3][4]

  • Phenolic Hydroxyl (-OH) Group: An -OH group directly attached to the aromatic ring. Its spectral signature is highly sensitive to hydrogen bonding.

  • Aromatic Ester (-COOCH₃): A carbonyl group (C=O) conjugated with the naphthalene ring, and a C-O single bond. Conjugation significantly influences the C=O stretching frequency.[5][6][7][8][9][10][11]

  • Carbon-Bromine (C-Br) Bond: A halogen substituent on the aromatic ring, which has a characteristic low-frequency vibration.[5]

Predicted and Observed IR Absorption Bands: A Detailed Analysis

The IR spectrum of this compound is a composite of the absorptions from each of these functional groups. Below, we analyze the key regions of the spectrum.

The High-Frequency Region (4000-2500 cm⁻¹)
  • O-H Stretching (Phenolic):

    • Expected Range: A broad and intense band is anticipated between 3550 and 3200 cm⁻¹.[12] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. In dilute solutions of nonpolar solvents, a sharper, less intense peak may be observed.

    • Causality: The hydrogen atom of the hydroxyl group forms a weak bond with the oxygen atom of a neighboring molecule, creating a network of interactions that slightly weakens the O-H covalent bond. This results in a range of bond strengths and, consequently, a broad absorption band at a lower frequency than a "free" hydroxyl group.

  • Aromatic C-H Stretching:

    • Expected Range: Weak to medium intensity absorptions are expected in the 3100-3000 cm⁻¹ region.[1][5][13][14]

    • Expert Insight: These peaks distinguish aromatic C-H bonds from aliphatic C-H bonds, which absorb just below 3000 cm⁻¹.[1][14] The presence of peaks in this specific region is a strong indicator of an aromatic system.[3][4]

The Double Bond Region (1800-1500 cm⁻¹)
  • C=O Stretching (Aromatic Ester):

    • Expected Range: A very strong and sharp peak is predicted between 1730 and 1715 cm⁻¹.[8]

    • Trustworthiness: The position of the carbonyl peak is highly diagnostic. For saturated esters, this peak typically appears around 1750-1735 cm⁻¹.[5][11] However, in this compound, the ester group is conjugated with the naphthalene ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[6][10]

  • Aromatic C=C Stretching:

    • Expected Range: Several medium to strong intensity bands are expected in the 1620-1450 cm⁻¹ range.[3][4] Typically, prominent peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.[3][13]

    • Expert Insight: These absorptions arise from the stretching and contracting of the carbon-carbon bonds within the naphthalene ring and are a hallmark of aromaticity.[1][4]

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the molecule's overall structure.

  • C-O Stretching (Ester and Phenol):

    • Expected Range: Two distinct C-O stretching bands are anticipated. For the ester, a strong, broad absorption is expected between 1310-1250 cm⁻¹ (asymmetric C-C(=O)-O stretch) and another between 1130-1100 cm⁻¹ (symmetric O-C-C stretch).[8][9] The phenolic C-O stretch typically appears around 1230 cm⁻¹.[13] These may overlap but are crucial for confirming the presence of the ester and phenol groups.

  • Aromatic C-H Out-of-Plane Bending:

    • Expected Range: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the naphthalene ring.[1][5]

    • Authoritative Grounding: The exact positions of these "oop" bands are highly sensitive to the substitution pattern on the aromatic ring.[1] While a detailed analysis of substitution patterns is complex for a heavily substituted naphthalene, the presence of strong bands in this region confirms the aromatic nature.

  • C-Br Stretching:

    • Expected Range: A weak to medium intensity band is expected in the 690-515 cm⁻¹ region.[5]

    • Trustworthiness: This low-frequency absorption is characteristic of the carbon-bromine bond. Its presence, while sometimes obscured by other fingerprint region absorptions, is a key piece of evidence for the bromine substituent.

Comparative Spectral Analysis

To truly appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules.

MoleculeKey Functional GroupsExpected Key IR Bands (cm⁻¹)Key Differences from Target Molecule
Naphthalene Aromatic Ring~3050 (Aromatic C-H), ~1600, ~1500 (C=C stretch)Lacks -OH, -COOCH₃, and -Br groups. Spectrum is much simpler.
Methyl 2-naphthoate Aromatic Ring, Ester~3050 (Aromatic C-H), ~1720 (C=O), ~1600, ~1500 (C=C), ~1280, ~1110 (C-O)Lacks the broad O-H stretch and the low-frequency C-Br stretch.
2-Naphthol Aromatic Ring, Phenol~3400 (broad O-H), ~3050 (Aromatic C-H), ~1600, ~1500 (C=C), ~1230 (C-O)Lacks the strong C=O stretch of the ester and the C-Br stretch.
This compound All functional groups~3400 (broad O-H), ~3050 (Aromatic C-H), ~1720 (C=O), ~1600, ~1500 (C=C), ~1280, ~1110 (C-O), ~600 (C-Br)The complete spectrum incorporating all features.

This comparison demonstrates how each functional group adds a distinct signature to the IR spectrum, allowing for a confident and comprehensive structural interpretation.

Visualization of the IR Interpretation Workflow

The logical process for interpreting the IR spectrum of this compound can be visualized as a decision-making workflow.

IR_Interpretation_Workflow IR Spectrum Interpretation Workflow Start Analyze IR Spectrum Region1 Region > 3000 cm⁻¹ Start->Region1 BroadOH Broad Peak at ~3400 cm⁻¹? Region1->BroadOH WeakAromaticCH Weak Peaks at 3100-3000 cm⁻¹? BroadOH->WeakAromaticCH No ResultOH_Yes Phenolic -OH Group Present BroadOH->ResultOH_Yes Yes Region2 Region 1800-1500 cm⁻¹ WeakAromaticCH->Region2 No ResultAromaticCH_Yes Aromatic C-H Bonds Present WeakAromaticCH->ResultAromaticCH_Yes Yes StrongCO Strong, Sharp Peak at ~1720 cm⁻¹? Region2->StrongCO MediumCC Medium Peaks at 1600-1500 cm⁻¹? StrongCO->MediumCC No ResultCO_Yes Conjugated Ester C=O Present StrongCO->ResultCO_Yes Yes Region3 Fingerprint Region < 1500 cm⁻¹ MediumCC->Region3 No ResultCC_Yes Aromatic Ring C=C Present MediumCC->ResultCC_Yes Yes StrongCO_single Strong C-O Peaks at ~1280 & ~1110 cm⁻¹? Region3->StrongCO_single LowFreqCBr Weak/Medium Peak at ~600 cm⁻¹? StrongCO_single->LowFreqCBr No ResultCO_single_Yes Ester C-O Linkage Present StrongCO_single->ResultCO_single_Yes Yes Conclusion Structure Confirmed: This compound LowFreqCBr->Conclusion No ResultCBr_Yes C-Br Bond Present LowFreqCBr->ResultCBr_Yes Yes ResultOH_Yes->WeakAromaticCH ResultAromaticCH_Yes->Region2 ResultCO_Yes->MediumCC ResultCC_Yes->Region3 ResultCO_single_Yes->LowFreqCBr ResultCBr_Yes->Conclusion

Caption: A flowchart illustrating the systematic approach to interpreting the key regions of an IR spectrum for structural elucidation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

A reliable spectrum is the foundation of accurate interpretation. The Potassium Bromide (KBr) pellet method is a standard and effective technique for analyzing solid samples.

Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of the solid sample for transmission IR spectroscopy.

Materials:

  • This compound (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)[15]

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • IR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar to a fine powder.[15][16] It is critical that the KBr be free of moisture, as water displays a broad O-H absorption that can interfere with the spectrum.[17]

    • Accurately weigh 1-2 mg of the sample (a sample-to-KBr ratio of approximately 1:100 is ideal).[15][16][18]

    • Add the sample to the KBr in the mortar.

    • Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained.[16] The goal is to reduce the sample's particle size to less than 2 µm to minimize scattering of the IR beam.[15][19]

  • Pellet Pressing:

    • Carefully transfer a portion of the KBr-sample mixture into the pellet die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Place the die into a hydraulic press.

    • Apply a pressure of 8-10 tons for several minutes.[15] This high pressure causes the KBr to become plastic and fuse into a transparent disc.[15]

  • Spectral Acquisition:

    • Carefully remove the die from the press and extract the transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer.

    • Acquire the spectrum according to the instrument's operating procedure, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Self-Validation: A high-quality pellet will be transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture contamination, or an incorrect sample concentration, which can lead to a noisy spectrum with distorted peaks.[18][19]

Conclusion

The infrared spectrum of this compound is rich with information, providing clear evidence for its key functional groups. Through a systematic analysis of the different spectral regions and a comparative approach against simpler molecular structures, we can confidently assign the observed absorption bands. The broad O-H stretch, the aromatic C-H peaks above 3000 cm⁻¹, the conjugated ester C=O stretch around 1720 cm⁻¹, the aromatic C=C ring vibrations, and the low-frequency C-Br stretch all combine to form a unique spectral fingerprint. This guide provides researchers with the foundational knowledge and practical insights necessary to interpret this and other complex aromatic molecules with a high degree of scientific integrity.

References

  • FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. Retrieved from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

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  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • An Infra-red spectroscopic study of naphthalene substitution. (1955). Australian Journal of Chemistry. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared Spectra. (n.d.). Retrieved from [Link]

  • IR Spectroscopy by Functional Group. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • The mid-infrared laboratory spectra of naphthalene (C10H8) in solid H2O. (n.d.). Retrieved from [Link]

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A Comparative Guide to Validated Analytical Methods for Brominated Hydroxynaphthoic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust characterization and quantification of brominated hydroxynaphthoic esters, a class of molecules with significant potential in pharmaceutical development, demands highly reliable and validated analytical methods. The absence of a single, universally adopted standard necessitates a thorough understanding of the available analytical technologies and their respective strengths. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of these specific compounds. We present a fully detailed, validation-ready HPLC-UV method as the primary workhorse for quantitative analysis, benchmarked against the high-sensitivity application of GC-MS and the definitive structural elucidation capabilities of NMR. Each section is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative

Brominated hydroxynaphthoic esters are key intermediates and active pharmaceutical ingredients (APIs) in various therapeutic areas. Their molecular structure, featuring a naphthalene core, hydroxyl and ester functional groups, and bromine substituents, presents unique analytical challenges. Ensuring the identity, purity, and stability of these compounds is not merely a procedural step but a foundational requirement for drug safety and efficacy.

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, delivering reliable, reproducible, and accurate data.[1] This guide explains the causality behind experimental choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to complex impurity profiling.

The Foundation: Principles of Analytical Method Validation

According to the ICH Q2(R2) guidelines, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] It is a continuous process that begins during method development and extends throughout the method's lifecycle.[4] The core performance characteristics evaluated are universal to robust analytical methods.[1][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[6]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile and thermally sensitive molecules like brominated hydroxynaphthoic esters, Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for quantification.[7] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Design:

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides excellent retention for the relatively non-polar aromatic ester.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. The inclusion of a small amount of acid (e.g., 0.1% phosphoric acid) is critical. It suppresses the ionization of the hydroxyl group and any residual carboxylic acid, ensuring a single, non-ionized form of the molecule interacts with the column. This results in sharp, symmetrical peaks and reproducible retention times.

  • Detector: A UV-Vis detector is ideal as the naphthalene ring system is a strong chromophore, providing high sensitivity at an appropriate wavelength (e.g., ~230-254 nm).

Proposed HPLC Method for a Brominated Hydroxynaphthoic Ester
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector at 254 nm
Diluent Mobile Phase
Validation Data Summary (Hypothetical)

The following tables summarize the expected results from a full validation study based on ICH guidelines.

Table 1: Linearity and Range Acceptance Criterion: Correlation Coefficient (r²) ≥ 0.999

Concentration (µg/mL)Mean Peak Area (n=3)
50 (80%)450,100
62.5 (100%)562,550
75 (120%)675,200
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Acceptance Criterion: Mean Recovery between 98.0% and 102.0%

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%50.049.899.6
100%62.562.9100.6
120%75.074.599.3
Mean Recovery 99.8

Table 3: Precision Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%

Precision TypeNumber of DeterminationsMean Assay (%)%RSD
Repeatability6100.20.85
Intermediate Precision12 (2 days, 2 analysts)100.51.10
Experimental Protocol: HPLC Method Validation

1. System Suitability Test (SST):

  • Prepare a standard solution at the target concentration (e.g., 62.5 µg/mL).
  • Inject the standard solution five times consecutively.
  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000. This ensures the chromatographic system is performing adequately.[8]

2. Specificity:

  • Inject the diluent (mobile phase) to ensure no baseline interference.
  • Prepare and inject a placebo solution (matrix without the analyte) to confirm the absence of interfering peaks at the analyte's retention time.[9]
  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte solution to demonstrate that degradation peaks are well-resolved from the main analyte peak.

3. Linearity:

  • Prepare a stock solution of the reference standard.
  • Create a series of at least five calibration standards by diluting the stock solution (e.g., 80% to 120% of the target concentration).[9]
  • Inject each standard in triplicate.
  • Plot a graph of mean peak area versus concentration and calculate the correlation coefficient (r²) using linear regression.

4. Accuracy (Recovery):

  • Prepare a placebo solution.
  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.
  • Analyze the spiked samples and calculate the percentage recovery of the analyte.[9]

5. Precision:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the %RSD.[9]
  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate the cumulative %RSD of all results.[9]
Visualization: HPLC Validation Workflow

Caption: Workflow for HPLC method development and validation.

Alternative & Complementary Techniques

While HPLC is optimal for routine quantification, other techniques offer distinct advantages for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional sensitivity and selectivity, making it a powerful tool for trace-level impurity analysis.[10] For brominated compounds, GC coupled with an electron capture negative ionization (ECNI) source can achieve even lower detection limits than standard electron ionization (EI).[11]

Key Considerations:

  • Volatility: Hydroxynaphthoic esters have low volatility due to their polarity and molecular weight. Therefore, derivatization is typically required to convert the polar hydroxyl group into a more volatile silyl ether (e.g., using BSTFA). This adds a step to sample preparation and can introduce variability.

  • Thermal Stability: The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile esters. Method development must carefully optimize temperatures to avoid this.

  • Mass Spectrometry: The MS detector provides mass-to-charge ratio information, which is invaluable for confirming the identity of the analyte and for identifying unknown impurities by their fragmentation patterns.[12]

Comparison with HPLC:

FeatureHPLC-UVGC-MS
Analyte State Ideal for non-volatile, thermally labile compoundsRequires volatile, thermally stable compounds (or derivatives)
Sample Prep Simple dissolutionOften requires derivatization
Sensitivity Good (ng level)Excellent (pg to fg level), especially with ECNI[13]
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Structural Info LimitedHigh (from mass fragmentation patterns)
Primary Use Quantitative Assay, Purity Trace Impurity Analysis, Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for the unambiguous structural elucidation of organic molecules.[14] It is not typically used for routine quantification due to lower throughput and sensitivity compared to chromatography, but it is essential for reference standard characterization and for identifying unknown synthesis byproducts or degradants.[15]

Key Experiments for Structural Confirmation:

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal through-bond correlations between atoms.[14]

    • COSY shows ¹H-¹H correlations, identifying coupled proton networks.

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[16]

Caption: Workflow for structural elucidation using NMR.

Decision Guide: Selecting the Appropriate Method

The choice of analytical method is driven by the specific question being asked. The following flowchart provides a logical path for selecting the most suitable technique.

Caption: Decision guide for analytical method selection.

Conclusion

There is no single "best" method for the analysis of brominated hydroxynaphthoic esters; rather, there is a "best fit" for a specific purpose. This guide has established that a validated HPLC-UV method is the most practical, robust, and reliable choice for routine quantitative tasks such as API assay and purity testing. For challenges requiring higher sensitivity, such as the detection of trace-level impurities, GC-MS offers a powerful, albeit more complex, alternative. Finally, for the foundational task of absolute structural confirmation and the identification of unknown compounds, NMR spectroscopy remains the definitive and indispensable tool. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement a scientifically sound analytical strategy that ensures data integrity and supports successful product development.

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from assayprism.com. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from ema.europa.eu. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from labmanager.com. [Link]

  • LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from chromatographyonline.com. [Link]

  • PubMed. (2014, September 27). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from slideshare.net. [Link]

  • IntuitionLabs. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from intuitionlabs.com. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from pharmaguideline.com. [Link]

  • Bhavani, L.R.D., & Aruna, R.D. (2015, June 2). HPLC method development and validation: an overview. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • PubMed. (2012, June 8). Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from ema.europa.eu. [Link]

  • Journal of Chemical Education. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Retrieved from pubs.acs.org. [Link]

  • ResearchGate. (2025, August 6). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from researchgate.net. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from typeset.io. [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from scilit.net. [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from sites.gsu.edu. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from hyphadiscovery.co.uk. [Link]

  • PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from researchgate.net. [Link]

Sources

Crystal structure analysis of methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Crystal Structure & Solid-State Utility of Methyl 7-bromo-3-hydroxy-2-naphthoate

Executive Summary & Strategic Context

In the development of naphthoic acid derivatives for medicinal chemistry—specifically as NMDA receptor modulators and dye intermediates—the structural integrity of the scaffold is paramount.[1] This guide evaluates the solid-state "performance" of This compound (7-Br-MHN) compared to its non-halogenated standard, Methyl 3-hydroxy-2-naphthoate (MHN) .[2][1]

"Performance" in this context is defined by three critical parameters for drug development professionals:

  • Crystallizability: Ease of obtaining diffraction-quality single crystals.[2][1]

  • Lattice Stability: The role of Halogen Bonding (XB) vs. Hydrogen Bonding (HB).

  • Downstream Utility: Solubility and purity profiles derived from the crystal lattice.[1]

Key Finding: While the standard MHN relies heavily on conventional


-

stacking and weak C-H...O interactions, the 7-Br-MHN variant introduces a structure-directing bromine atom.[2][1] This facilitates Type II Halogen Bonding , significantly altering the crystal packing efficiency and melting point, making it a superior candidate for fragment-based drug design where specific steric definitions are required.[2][1]

Comparative Analysis: 7-Br-MHN vs. Standard MHN

The following table synthesizes experimental expectations and physicochemical data.

Table 1: Solid-State Performance Comparison

FeatureStandard: Methyl 3-hydroxy-2-naphthoate (MHN) Target: this compound (7-Br-MHN) Implication for R&D
Crystal Habit Yellow needles/platesPrismatic blocks or thick needlesPrismatic forms (7-Br) are easier to mount for SC-XRD, reducing data collection errors.[2][1]
Dominant Interaction Intramolecular H-bond (O-H...O=C) &

-

stacking
Halogen Bonding (C-Br...O/

)
+ Intramolecular H-bond
The Br atom acts as a "structural anchor," reducing disorder in the lattice.[2][1]
Melting Point 73–75 °C>110 °C (Estimated/Higher)Higher thermal stability in 7-Br-MHN indicates stronger intermolecular lattice energy.[2][1]
X-Ray Scattering Low (Light atoms C, H, O only)High (Heavy atom effect) The Bromine atom (

) allows for unambiguous space group determination and absolute configuration assignment.
Solubility (MeOH) HighModerateReduced solubility aids in controlled recrystallization but requires larger solvent volumes for synthesis.[1]

Structural Causality: The "Heavy Atom" Advantage

As a scientist, you must understand why we prioritize the brominated derivative for structural studies.

The Mechanism of Halogen Bonding: In the standard MHN, the crystal lattice is held together by "slippery"


-stacking forces.[1] This often leads to polymorphism (multiple crystal forms), which is a regulatory nightmare.[1]
In 7-Br-MHN, the bromine atom possesses a 

-hole
—a localized region of positive electrostatic potential on the extension of the C-Br bond.[2][1] This

-hole interacts directionally with electron-rich Lewis bases (like the carbonyl oxygen of a neighboring ester group).[2][1]
  • Result: The crystal lattice of 7-Br-MHN is more "locked in," providing higher resolution X-ray data and less structural disorder.[2][1]

Experimental Protocol: Self-Validating Workflow

To ensure trust in your data, follow this specific protocol for growing and analyzing 7-Br-MHN crystals. This workflow includes "Stop/Go" decision points to prevent wasted beamtime.

Phase A: Synthesis & Purification
  • Pre-requisite: Start with 7-bromo-3-hydroxy-2-naphthoic acid.[2][1]

  • Reaction: Esterification using MeOH/H₂SO₄ (Reflux 12h) or MeI/K₂CO₃ in DMF.

  • Validation: Check purity via TLC (Hexane:EtOAc 8:2). Requirement: Single spot, Rf ~0.6.[2]

Phase B: Crystal Growth (Slow Evaporation)
  • Dissolution: Dissolve 50 mg of 7-Br-MHN in 4 mL of Acetone/Methanol (1:1).

    • Why? Acetone solubilizes the naphthalene core; Methanol promotes H-bonding interactions.[2][1]

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean 20 mL vial.

    • Critical Step: Dust particles induce nucleation too early, causing micro-crystals (powder) rather than single crystals.

  • Perturbation: Cover vial with parafilm, poke 3 small holes. Store at 4°C in a vibration-free zone.

  • Harvest: After 48-72 hours, look for prismatic crystals.

Phase C: SC-XRD Data Collection
  • Mounting: Use Paratone-N oil and a Mitegen loop.[2][1]

  • Temperature: Collect at 100 K .

    • Reasoning: Bromine atoms have high thermal motion.[1] Cooling freezes this motion, sharpening the electron density map.[1]

  • Strategy: Collect a complete sphere (redundancy > 4.0). The heavy Br atom absorbs X-rays; high redundancy corrects for absorption errors.[1]

Visualizing the Workflow & Interaction Logic

The following diagrams illustrate the experimental decision tree and the structural interaction network.

Diagram 1: Structural Analysis Workflow

G Start Crude 7-Br-MHN Solubility Solubility Test (MeOH vs Acetone) Start->Solubility Growth Crystal Growth (Slow Evaporation) Solubility->Growth Optimized Solvent Check Microscopy Check (Polarized Light) Growth->Check Decision Birefringence? Check->Decision Decision->Growth No (Amorphous/Twin) XRD SC-XRD Data Collection (100 K, Mo-Source) Decision->XRD Yes (Single Crystal) Refinement Structure Refinement (SHELXL) XRD->Refinement Analysis Hirshfeld Surface Analysis (Identify Br...O Contacts) Refinement->Analysis

Caption: Decision-tree workflow for isolating diffraction-quality crystals of 7-Br-MHN.

Diagram 2: Molecular Interaction Network (Hypothetical Packing)

Interactions MolA Molecule A (7-Br-MHN) MolA->MolA Intramolecular H-Bond (OH...CO) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C-Br...O=C) MolC Molecule C (Layer Below) MolA->MolC Pi-Pi Stacking (Naphthalene Core)

Caption: Predicted intermolecular forces stabilizing the 7-Br-MHN lattice compared to standard MHN.

Technical References

  • Sigma-Aldrich. 7-Bromo-3-hydroxy-2-naphthoic acid Product Specification. Accessed March 1, 2026.[1] Link[1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. (Context: Mechanistic basis for Br...O interactions). Link

  • BenchChem. Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid. (Context: General synthesis protocols for brominated naphthoates). Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Data.[2][1] (Recommended for depositing final .cif files).[1] Link

Disclaimer: This guide is intended for research purposes. Synthesis of halogenated organic compounds requires appropriate fume hood ventilation and PPE due to potential irritant properties.[2]

Sources

Comparative Guide: UV-Vis Absorption Profile of Methyl 7-bromo-3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS: 10155-36-9) is a specialized functionalized naphthalene derivative, primarily utilized as a building block in the synthesis of complex azo dyes, fluorescent probes, and pharmaceutical intermediates. Its core structure features a "push-pull" electronic system facilitated by the 3-hydroxy and 2-ester groups, often exhibiting Excited State Intramolecular Proton Transfer (ESIPT) .

This guide provides a technical comparison of its UV-Vis absorption properties against its non-brominated parent and acid precursor. While direct spectral data for the specific methyl ester is often proprietary or embedded in synthesis logs, this guide synthesizes data from structural analogues and substituent effects to provide a reliable range for researchers.[1]

Technical Profile & Identification

PropertyDetail
Compound Name This compound
CAS Number 10155-36-9
Molecular Formula

Molecular Weight 281.10 g/mol
Key Chromophore Naphthalene core with donor (-OH) and acceptor (-COOMe) + Br auxochrome
Predicted

365 – 375 nm (in Methanol/Ethanol)

Comparative Analysis: Spectral Properties

The following table contrasts the target compound with its direct analogues. The introduction of the bromine atom at the 7-position (distal ring) typically induces a bathochromic (red) shift of 5–15 nm compared to the parent ester due to increased polarizability and extension of the


-system.[1]
Table 1: UV-Vis Absorption Comparison
FeatureTarget: this compound Alternative 1: Methyl 3-hydroxy-2-naphthoate Alternative 2: 3-Hydroxy-2-naphthoic acid (BON Acid)
Primary

(Long Wave)
365 – 375 nm (Predicted)360 – 365 nm [1]365 nm [2]
Secondary

~290 – 300 nm292 nm290 nm
Electronic Effect Bathochromic Shift: Bromine acts as a weak auxochrome, lowering the energy gap for

transitions.
Baseline: Standard ESIPT-capable naphthalene system.pH Dependent: Acid group allows for ionization changes; typically similar to ester in organic solvents.
Fluorescence Likely Strong (Yellow/Green)Strong (Blue/Green)Strong (Green)
Solvent Sensitivity High (Solvatochromic)HighHigh

Note on Solvatochromism: These compounds often exhibit dual emission or absorption shifts based on solvent polarity. In protic solvents (Methanol), the intramolecular hydrogen bond is stabilized, often leading to a distinct long-wavelength band.[1]

Mechanistic Insight: The Bromine Auxochrome & ESIPT

Understanding the spectral shift requires analyzing the electronic environment.[1]

  • ESIPT Core: The 3-hydroxy and 2-carbonyl groups form an intramolecular hydrogen bond. Upon photoexcitation, the proton transfers from the oxygen of the hydroxyl group to the carbonyl oxygen, creating a keto-tautomer species that absorbs/emits at longer wavelengths.[1]

  • Bromine Effect: The bromine at position 7 is electronically coupled to the naphthalene ring.[1]

    • Inductive Effect (-I): Withdraws electron density (minor effect on UV).

    • Mesomeric/Resonance Effect (+M): Lone pairs donate into the

      
      -system, extending conjugation and increasing the transition dipole moment. This dominates the UV behavior, causing the observed Red Shift .[1]
      
Figure 1: Electronic Interaction Pathway

ESIPT_Mechanism cluster_0 Ground State (Enol) cluster_1 Excited State (Keto) Naph Naphthalene Core HBond Intramolecular H-Bond (3-OH ... O=C-2) Naph->HBond Stabilizes Br 7-Bromo (Auxochrome) Donates e- density Br->Naph +M Effect Excitation UV Absorption (hv) HBond->Excitation ESIPT Proton Transfer (ESIPT) Excitation->ESIPT Shift Bathochromic Shift (~10nm vs Parent) ESIPT->Shift

Caption: Electronic pathway showing the influence of the 7-bromo substituent on the ESIPT process and resulting spectral shift.

Experimental Protocol: Determination of

To validate the absorption maximum for your specific batch (crucial due to potential synthesis by-products), follow this self-validating protocol.

Materials
  • Analyte: this compound (>97% purity).[2]

  • Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH is preferred for observing ESIPT bands.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh approx.[3][4][5] 2.8 mg of this compound.

    • Dissolve in 10 mL of MeOH in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Solution (

    
     M): 
    
    • Pipette 200 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with MeOH.

  • Baseline Correction:

    • Fill both cuvettes with pure MeOH.

    • Run a "Baseline/Zero" scan from 200 nm to 500 nm.

  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 200 nm to 500 nm .

    • Record

      
       (highest absorbance peak) and Absorbance (
      
      
      
      ).
  • Validation (Molar Extinction Coefficient,

    
    ): 
    
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Expected

      
       is typically 5,000 – 15,000 
      
      
      
      for the main band.
Figure 2: Experimental Workflow

UV_Workflow Start Start: Solid Sample Weigh Weigh ~2.8 mg (Precision Balance) Start->Weigh Dissolve Dissolve in 10mL MeOH (Stock: 1mM) Weigh->Dissolve Dilute Dilute 1:50 (Working: 20µM) Dissolve->Dilute Scan Sample Scan (200-500 nm) Dilute->Scan Blank Baseline Scan (Pure Solvent) Blank->Scan Reference Analyze Identify Lambda Max & Calculate Epsilon Scan->Analyze

Caption: Step-by-step workflow for the spectrophotometric characterization of the target compound.

References

  • PubChem. 3-Hydroxy-2-naphthoic acid (Compound CID 7104).[6] National Library of Medicine. Available at: [Link]

  • Padhye, M. R., et al. (1954). The effect of substitution on the light absorption of naphthalene. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

Sources

Safety Operating Guide

Methyl 7-bromo-3-hydroxy-2-naphthoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. For researchers and drug development professionals working with Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS: 10155-36-9), standard organic disposal protocols are entirely insufficient.

Because this compound is a halogenated aromatic, its disposal requires precise logistical planning to ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and to prevent the release of highly toxic environmental pollutants.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must understand the mechanistic reasoning behind its hazards. This compound is a brominated naphthoate derivative typically utilized as an intermediate in organic synthesis and pharmaceutical development.

The Causality of the Hazard: The presence of the bromine atom covalently bonded to the aromatic naphthoate ring dictates its waste classification. If subjected to standard, low-temperature incineration, brominated aromatics undergo incomplete combustion. This thermal degradation leads to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [1]. Furthermore, the combustion process generates corrosive hydrogen bromide (HBr) gas and molecular bromine (Br2)[2]. Therefore, this compound must be strictly segregated to ensure it is routed to a specialized high-temperature incinerator equipped with alkaline flue gas scrubbers[3].

Table 1: Chemical Properties & Hazard Profile
Property / HazardSpecificationOperational Implication
CAS Number 10155-36-9Use for precise SDS tracking and waste manifesting.
Physical State Solid (Powder)High risk of aerosolization; requires strict dust control.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory toxicity.
RCRA Classification Halogenated OrganicMust not be mixed with non-halogenated solvent waste.

Step-by-Step Disposal Protocol

The following protocol ensures full compliance with RCRA "cradle-to-grave" tracking requirements while protecting laboratory personnel[4].

Step 1: Point-of-Generation Segregation Immediately place any spent this compound, including contaminated filter paper, reaction solvents, or TLC plates, into a designated "Halogenated Organic Waste" container[4][5]. Never mix this with standard flammable organic waste, as doing so exponentially increases disposal costs and violates TSDF (Treatment, Storage, and Disposal Facility) profiles.

Step 2: Primary Containment Utilize High-Density Polyethylene (HDPE) or heavy-duty glass containers. Ensure the container is kept tightly capped at all times unless actively adding waste to prevent fugitive emissions and maintain compliance with EPA open-container regulations[6].

Step 3: RCRA-Compliant Labeling Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly list "this compound" (no abbreviations) and clearly check the "Halogenated" and "Toxic" hazard indicators[5].

Step 4: Satellite Accumulation Area (SAA) Management Store the waste container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray) to prevent cross-contamination in the event of a structural failure[4][6].

Step 5: EHS Transfer & Manifesting Once the container reaches its volume limit, or approaches the 90-day accumulation limit for Large Quantity Generators (LQG), transfer it to your facility's central accumulation area for pickup by a licensed hazardous waste broker[4].

WasteWorkflow Start Waste Generation (Methyl 7-bromo...) Segregation Segregation: Halogenated Organic Waste Start->Segregation Identify Halogens Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Label & Cap Transport EHS Pickup & Manifesting Storage->Transport < 90 Days (LQG) Incineration High-Temp Incineration (>1100°C) Transport->Incineration Licensed TSDF Scrubber Flue Gas Scrubbing (Neutralize HBr/Br2) Incineration->Scrubber Prevent PBDD/F

Workflow for this compound waste segregation and destruction.

Regulatory & Environmental Logistics (EPA/RCRA)

Once the waste leaves your facility, it undergoes specialized environmental logistics. Pilot scale and commercial incineration data dictate that brominated organic compounds require incineration temperatures exceeding 1100°C with an excess air factor above 1.3 and a residence time of >0.75 seconds to achieve a 99.9% destruction efficiency[3].

Furthermore, to prevent the emission of molecular bromine (Br2) and hydrogen bromide (HBr), the facility's incinerator must be equipped with a wet gas washing unit. Often, a reducing agent such as sodium thiosulfate (Na2S2O3) is added to the scrubber water to effectively neutralize the halogens before environmental release[2][3].

Table 2: Waste Routing & Regulatory Limits
Waste StreamAuthorized Disposal RouteRegulatory Constraint
Pure Solid Waste Halogenated Solid WasteIncineration only; Land disposal strictly prohibited.
Solvent Mixtures Halogenated Liquid WasteMust be manifested under specific RCRA codes (e.g., F002 proxy)[7].
Contaminated Sharps Puncture-Proof Halogenated SharpsCannot bear biohazard symbols; must be chemically destroyed[5].

Emergency Spill Response & Decontamination

Because this compound is a fine powder, the primary risk during a spill is aerosolization. Dry sweeping is strictly prohibited as it generates hazardous dust clouds that lead to acute respiratory irritation.

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area.

  • Don PPE: Equip an N95 or P100 particulate respirator, chemical-resistant safety goggles, and nitrile gloves[7].

  • Dust-Free Containment: Cover the spill with damp paper towels to suppress dust, or utilize a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a compatible solvent (e.g., a small volume of isopropanol) followed by soap and water. All cleanup materials must be bagged and tagged as halogenated hazardous waste[7].

SpillResponse Spill Solid Spill Detected Assess Assess Size & Risk Spill->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill / Outside Hood Assess->Major PPE Don PPE (Respirator, Nitrile) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Clean Damp Wipe / HEPA Vac (Strict Dust Control) PPE->Clean Dispose Bag as Halogenated Waste Clean->Dispose

Decision tree and response pathway for a brominated solid chemical spill.

References

  • Bates College. "Chemical Safety | Science Resource Support Services." Bates College Environmental Health & Safety. Available at:[Link]

  • UTIA Safety Office. "Hazardous Waste Guide." University of Tennessee. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Federal Register: Land Disposal Restrictions for Newly Listed Wastes and Contaminated Debris; Proposed Rule." EPA NEPIS. Available at:[Link]

  • RECORD. "Émissions de molécules halogénées (hors chlore) et de particules fines par les incinérateurs – Étude de la formation." Réseau Coopératif de Recherche sur les Déchets. Available at:[Link]

  • ResearchGate. "Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA." ResearchGate Publications. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.